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  • Product: 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
  • CAS: 147137-39-1

Core Science & Biosynthesis

Foundational

The Strategic Application of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the selection of privileged scaffolds dictates the success of structure-activity relationship (SAR) optimization. 1-Methyl-1H-benzo[d][1,2,3]triazole-6-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of privileged scaffolds dictates the success of structure-activity relationship (SAR) optimization. 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (1-MBTC) has emerged as a critical building block in the development of targeted therapeutics, most notably in the synthesis of allosteric MEK inhibitors[1] and aromatase inhibitors like Vorozole[2].

This technical whitepaper provides an in-depth analysis of 1-MBTC, detailing its physicochemical properties, mechanistic advantages in drug design, regioselective synthesis, and field-proven protocols for library generation.

Structural Chemistry & Physicochemical Profiling

The utility of 1-MBTC stems from its unique electronic distribution and rigid geometry. The fusion of a triazole ring with a benzoic acid derivative creates a highly stable, planar pharmacophore.

Quantitative Data Summary
PropertyValue
Chemical Name 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
CAS Registry Number 147137-39-1
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
InChIKey IRPJOTVJWOFFBR-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 68.0 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
The Principle of Tautomeric Fixation

Unsubstituted benzotriazoles exist in a dynamic equilibrium of tautomers (migration of the proton between N1 and N3). In a biological system, this tautomerism increases the entropic penalty upon target binding, as the protein must "select" and stabilize a single conformer. By methylating the N1 position, 1-MBTC is tautomerically locked [3]. This fixation provides a predictable, singular vector for the molecule's dipole moment and ensures that N2 and N3 act strictly as hydrogen bond acceptors, drastically improving binding affinity and SAR predictability.

Mechanistic Role in Drug Design

1-MBTC is not merely a structural spacer; it actively participates in target engagement across multiple therapeutic areas.

Allosteric MEK1/2 Inhibition

In oncology, the hyperactivation of the MAPK/ERK pathway is a primary driver of tumor proliferation. 1-MBTC is a core intermediate in the synthesis of azetidine-based MEK inhibitors[1]. The benzotriazole core inserts into the hydrophobic allosteric pocket adjacent to the ATP-binding site of MEK1/2. The N2/N3 atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region, stabilizing the kinase in an inactive conformation and preventing the phosphorylation of ERK[4].

MEK_Pathway RTK Receptor Tyrosine Kinase (Upstream Activation) RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase (Target of 1-MBTC Derivatives) RAF->MEK Phosphorylation ERK ERK1/2 (Effector) MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 1-MBTC Derived Allosteric Inhibitor Inhibitor->MEK Allosteric Blockade

Figure 1: MEK/ERK signaling cascade illustrating allosteric blockade by 1-MBTC derivatives.

Aromatase Inhibition (Vorozole Scaffold)

In the synthesis of the aromatase inhibitor Vorozole, the 1-MBTC scaffold is utilized to position the triazole ring precisely within the active site of CYP19A1[2]. The N3 nitrogen of the benzotriazole coordinates directly with the heme iron of the enzyme, competitively inhibiting the conversion of androgens to estrogens.

Regioselective Synthesis & Causality

A common pitfall in the de novo synthesis of benzotriazole carboxylic acids is regiochemical ambiguity. To synthesize the 6-carboxylic acid specifically, the precursor must be carefully selected.

The Causality of Precursor Selection: The synthesis requires the diazotization of 4-amino-3-(methylamino)benzoic acid .

  • The addition of sodium nitrite ( NaNO2​ ) in acidic media generates a nitrosonium ion ( NO+ ).

  • The nitrosonium ion selectively attacks the more nucleophilic primary amine at the C4 position.

  • Rapid intramolecular cyclization with the secondary methylamine at the C3 position follows, locking the methyl group at N1[2].

Expert Insight: If the isomeric 3-amino-4-(methylamino)benzoic acid is mistakenly used, the cyclization will yield 1-methyl-1H-benzotriazole-5 -carboxylic acid instead[3]. Verifying the starting material via 2D NMR (HMBC) prior to cyclization is a mandatory self-validating step in our laboratories.

Experimental Protocol: HATU-Mediated Amidation

When coupling 1-MBTC with sterically hindered anilines or azetidines to generate MEK inhibitor libraries, standard carbodiimides (like EDC or DCC) often fail. The electron-withdrawing nature of the benzotriazole core destabilizes the O-acylisourea intermediate, leading to poor yields.

The Solution: We utilize HATU. HATU forms a highly reactive HOAt ester that is stabilized by an internal hydrogen bond, driving the reaction forward even with weak nucleophiles.

Step-by-Step Methodology (Self-Validating System)
  • Reagent Preparation: Dissolve 1-MBTC (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

    • In-Process Check: Stir for 15 minutes at 25°C. An aliquot should be quenched in methanol and analyzed via LC-MS. The mass of the methyl ester (formed from the HOAt active ester) must be observed, validating successful activation.

  • Coupling: Add the target amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2-4 hours.

    • Causality: If the amine is highly hindered (e.g., a substituted azetidine), elevate the temperature to 40°C to overcome the steric activation barrier.

  • Quenching & Extraction: Dilute the reaction with EtOAc (20 mL) and wash sequentially with saturated aqueous NH4​Cl (2 x 10 mL), saturated NaHCO3​ (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Workflow Step1 Step 1: Activation HATU, DIPEA DMF, 25°C Step2 Step 2: Coupling Amine Addition Stir 2-4h Step1->Step2 Step3 Step 3: Quenching NH4Cl (sat) Phase Separation Step2->Step3 Step4 Step 4: Purification Flash Chromatography LC-MS Validation Step3->Step4

Figure 2: Standardized amide coupling workflow for 1-MBTC derivatization.

Analytical Validation

To ensure the integrity of the synthesized 1-MBTC derivatives, rigorous analytical characterization is required.

  • 1H NMR (DMSO-d6, 400 MHz): The N-methyl group serves as a distinct diagnostic peak, typically appearing as a sharp singlet at ~4.35 ppm. The aromatic protons of the benzotriazole core will appear as a highly deshielded ABX system: a fine doublet for C7-H (~8.5 ppm), a doublet of doublets for C5-H (~8.0 ppm), and a doublet for C4-H (~8.1 ppm).

  • Mass Spectrometry (ESI+): The parent mass for 1-MBTC should be observed at m/z 178.06 [M+H]+.

References

  • Title: Azetidines as MEK inhibitors for the treatment of proliferative diseases (US7803839B2)
  • Title: Vorozole, R-76713(undefined isomer), R-83842, Rivizor-药物合成 Source: DrugFuture URL: [Link]

  • Title: 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid | 147137-39-1 Source: Molaid URL: [Link]

  • Title: MEK inhibitors and methods of their use (US11597699B2)

Sources

Exploratory

Comprehensive Technical Guide on 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid: Physicochemical Profiling and Synthetic Applications

Executive Summary In the landscape of medicinal chemistry, the benzotriazole scaffold represents a privileged pharmacophore capable of diverse biological interactions. Specifically, 1-methyl-1H-benzo[d][1,2,3]triazole-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the benzotriazole scaffold represents a privileged pharmacophore capable of diverse biological interactions. Specifically, 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS: 147137-39-1) serves as a critical, structurally locked intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the aromatase inhibitor Vorozole [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, high-resolution mass spectrometry (HRMS) profiling, and field-proven synthetic methodologies.

Chemical Identity and Tautomeric Locking

Unsubstituted benzotriazoles exist in a state of rapid annular tautomerism in solution, constantly shifting between the 1H and 2H forms. This dynamic equilibrium complicates regioselective functionalization. However, the introduction of a methyl group at the N1 position in 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid completely locks the tautomeric state [2].

This locking mechanism is critical for downstream drug development. By fixing the geometry of the triazole ring, the spatial orientation of the 6-carboxylic acid group is rigidly defined, ensuring predictable steric and electronic interactions during subsequent coupling reactions.

Nomenclature Note: Depending on the numbering convention applied to the fused bicyclic system, this compound is frequently cited in literature under its synonym, 3-methyl-3H-benzotriazole-5-carboxylic acid . Both names describe the exact same molecular topology.

Exact Mass vs. Molecular Weight Profiling

For researchers conducting pharmacokinetic (PK) profiling or impurity tracking, distinguishing between the molecular weight and the exact mass of this building block is paramount.

  • Molecular Weight (177.162 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is used for macroscopic laboratory measurements (e.g., calculating molarity for reactions).

  • Monoisotopic Exact Mass (177.0538 Da): Calculated using the mass of the most abundant isotope for each element (e.g., 12 C, 1 H, 14 N, 16 O). This is the precise value targeted in High-Resolution Mass Spectrometry (HRMS) to differentiate the compound from isobaric interferences in complex biological matrices.

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Name 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
CAS Registry Number 147137-39-1
Molecular Formula C 8​ H 7​ N 3​ O 2​
Molecular Weight 177.162 g/mol
Monoisotopic Exact Mass 177.0538 Da
Expected [M+H] + Ion 178.0611 m/z
Expected [M-H] Ion 176.0465 m/z
Experimental Protocol: UHPLC-HRMS Method for Exact Mass Validation

To verify the exact mass of synthesized batches, a self-validating UHPLC-Q-TOF MS workflow must be employed to ensure mass accuracy falls within a < 2 ppm error margin.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the benzotriazole derivative in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Maintain a flow rate of 0.4 mL/min using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Lock-Mass Calibration (Self-Validation Mechanism): Infuse Leucine Enkephalin (exact mass [M+H] + = 556.2771) continuously through a secondary reference sprayer. The mass spectrometer's software must be configured to adjust the calibration in real-time based on this reference ion. Causality: If the lock-mass deviates due to thermal drift in the TOF tube, the system automatically corrects the scan, preventing false mass assignments and ensuring the target mass of 178.0611 m/z is analytically indisputable.

HRMS_Workflow Sample Sample Prep (1 µg/mL) LC UHPLC Separation Sample->LC ESI ESI+ Ionization [M+H]+ 178.0611 LC->ESI TOF Q-TOF Analyzer (Lock-Mass Cal) ESI->TOF Data Exact Mass 177.0538 Da TOF->Data

UHPLC-HRMS workflow for exact mass validation of the benzotriazole derivative.

Synthetic Utility in Oncology: The Vorozole Pathway

Benzotriazoles are highly valued in oncology drug discovery [3]. 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid gained significant prominence as the core building block for Vorozole (R-76713), a potent, third-generation competitive inhibitor of the aromatase enzyme previously evaluated for the treatment of hormone-dependent breast cancer [1].

The carboxylic acid moiety at the 6-position serves as the primary anchor point for extending the molecule. To achieve the final Vorozole structure, this acid must first be activated and reduced to a benzyl alcohol, which is subsequently converted into a leaving group to facilitate the coupling of the requisite chlorophenyl and 1,2,4-triazole rings.

Vorozole_Synthesis Precursor o-Phenylenediamine Derivative Diazotization Diazotization (NaNO2, AcOH) Precursor->Diazotization Cyclization Intermediate 1-Methyl-1H-benzo[d][1,2,3] triazole-6-carboxylic acid Diazotization->Intermediate N-Methylation Reduction LiAlH4 Reduction (Acid to Alcohol) Intermediate->Reduction Activation Coupling Triazole & Chlorophenyl Coupling Steps Reduction->Coupling Substitution Vorozole Vorozole (R-76713) Aromatase Inhibitor Coupling->Vorozole Finalization

Synthetic pathway of Vorozole highlighting the critical benzotriazole intermediate.

Experimental Protocol: Reduction of the Carboxylic Acid to Alcohol

Reducing the electron-deficient carboxylic acid on the benzotriazole ring requires a strong hydride donor. Milder agents like Sodium Borohydride (NaBH 4​ ) are insufficient for this transformation. Lithium Aluminum Hydride (LiAlH 4​ ) is the reagent of choice.

Step-by-Step Methodology:

  • Setup: Flame-dry a multi-neck round-bottom flask under an inert Argon atmosphere.

  • Reagent Preparation: Suspend 2.0 equivalents of LiAlH 4​ in anhydrous Tetrahydrofuran (THF) and cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid in anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Quenching (Fieser’s Method - Self-Validation Mechanism): To safely quench the reaction without forming an intractable emulsion, apply the n:n:3n rule. For every n grams of LiAlH 4​ used, slowly add n mL of distilled water, followed by n mL of 15% NaOH aqueous solution, and finally 3n mL of distilled water.

    • Causality: This specific sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid. If an emulsion forms, the quench was performed incorrectly. Successful formation of the granular precipitate validates the quench, ensuring maximum recovery of the highly polar alcohol product from the organic layer.

  • Monitoring: Validate reaction completion via Thin Layer Chromatography (TLC). The highly polar starting acid (low Rf) will completely disappear, replaced by the intermediate-polarity benzyl alcohol derivative (higher Rf).

Conclusion

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is far more than a simple heterocyclic building block; it is a structurally locked, highly predictable intermediate essential for complex API synthesis. Understanding its exact monoisotopic mass (177.0538 Da) is critical for modern HRMS analytical workflows, while mastering its chemical reactivity—particularly the reduction of its carboxylic acid moiety—is a fundamental requirement for researchers synthesizing aromatase inhibitors and novel oncology therapeutics.

References

  • Vorozole Source: Wikipedia URL:[Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • 1,2,3-Benzotriazole Synthesis Protocol Source: Organic Syntheses URL:[Link]

Foundational

H-NMR and C-NMR reference spectra for 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid Authored by: A Senior Application Scientist Abstract This technical guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols grounded in established best practices and offers an expert-level predictive analysis of the expected spectral features. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical resource for the unambiguous structural elucidation and purity assessment of this important heterocyclic compound.

Introduction: The Structural Significance of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid

1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid is a heterocyclic compound featuring a benzotriazole core, a functionality prevalent in medicinal chemistry and materials science. The precise substitution pattern—specifically the methylation at the N1 position of the triazole ring and the carboxylic acid at the 6-position of the benzene ring—is critical to its chemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of such isomeric structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide establishes a robust methodology for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for the title compound, ensuring scientific integrity and reproducibility.

Foundational Principles and Experimental Design

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters. The protocols described herein are designed to produce a homogeneous solution free of paramagnetic impurities and particulate matter, which is essential for achieving high-resolution spectra.[4][5]

Solvent Selection: A Critical Choice

The choice of a deuterated solvent is paramount and is dictated by the analyte's solubility and chemical stability.[6] For 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid, the presence of the polar carboxylic acid group suggests that common non-polar solvents like deuterated chloroform (CDCl₃) may offer limited solubility.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the solvent of choice for polar, acidic compounds. Its high polarity readily dissolves carboxylic acids. A key advantage is that the acidic proton of the carboxyl group (-COOH) is often observable as a broad singlet, whereas it undergoes rapid exchange and is often not seen in protic solvents like D₂O.

  • Deuterated Methanol (CD₃OD): While it can dissolve the compound, the acidic proton of the carboxylic acid will exchange with the deuterium of the hydroxyl group of the solvent, causing the -COOH signal to disappear.

  • Deuterated Chloroform (CDCl₃): Though a common solvent for organic molecules, its lower polarity might be insufficient for this compound.[7] Furthermore, residual acidity in CDCl₃ can sometimes affect sensitive compounds.[4]

Recommendation: DMSO-d₆ is the preferred solvent for a comprehensive analysis that includes the observation of the carboxylic acid proton.

Experimental Protocol for NMR Sample Preparation

The following protocol outlines a self-validating system for preparing a high-quality NMR sample.

Step 1: Sample Weighing

  • For ¹H NMR: Accurately weigh approximately 2-5 mg of the compound.[4]

  • For ¹³C NMR: A higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh approximately 15-30 mg of the compound.[1][4]

Step 2: Dissolution

  • Place the weighed sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[1][4]

  • Gently agitate or vortex the vial to ensure complete dissolution. The solution must be transparent and free of any visible particles.[7]

Step 3: Filtration and Transfer

  • To eliminate particulate matter that can degrade spectral quality by disrupting magnetic field homogeneity, filter the solution into the NMR tube.[5]

  • Use a Pasteur pipette with a small, tightly packed plug of cotton or glass wool at its neck.[7]

  • Transfer the filtered solution into a clean, dry, high-quality 5 mm NMR tube.[5][7] The optimal sample height should be between 4.0 and 5.0 cm (approximately 0.55-0.65 mL).[5][6]

Step 4: Final Checks

  • Cap the NMR tube securely.

  • Wipe the exterior of the tube clean with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.[7]

Workflow for NMR Analysis

The logical progression from sample preparation to data interpretation is crucial for an efficient and effective analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample (2-5 mg for ¹H, 15-30 mg for ¹³C) dissolve Dissolve in DMSO-d₆ (0.7 mL) weigh->dissolve filter Filter into 5 mm NMR Tube dissolve->filter h1_nmr Acquire ¹H NMR Spectrum filter->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr process Process Data (FT, Phasing, Baseline) c13_nmr->process assign Assign Signals process->assign report Generate Report assign->report

Caption: Workflow for the NMR analysis of organic compounds.

Molecular Structure and Predicted Spectral Data

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. The numbering convention used in this guide is systematic to ensure clarity in signal assignment.

Caption: Atom numbering for 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five unique proton environments.

  • Carboxylic Acid Proton (H⁸): This proton is highly deshielded due to its attachment to an electronegative oxygen and its ability to form hydrogen bonds. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 12.0-13.0 ppm .

  • Aromatic Protons (H⁵, H⁷, and H⁴): The aromatic region will display signals for the three protons on the benzene ring.

    • H⁴: This proton is ortho to the carboxylic acid group and will be deshielded. It is expected to appear as a singlet or a narrow doublet around 8.4-8.6 ppm .

    • H⁵: This proton is meta to the carboxylic acid and ortho to the triazole ring. It will likely appear as a doublet around 8.0-8.2 ppm .

    • H⁷: This proton is ortho to the triazole ring and will appear as a doublet around 7.8-8.0 ppm . The coupling constant (J) between H⁵ and H⁷ should be in the typical range for ortho-coupling (7-9 Hz).

  • N-Methyl Protons (H⁹): The three equivalent protons of the methyl group attached to the nitrogen atom are in a relatively shielded environment. They will appear as a sharp singlet at approximately 4.2-4.4 ppm .

Table 1: Predicted ¹H NMR Spectral Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H⁸ (-COOH)12.0 - 13.0broad singlet (br s)1H
H⁴8.4 - 8.6singlet (s)1H
H⁵8.0 - 8.2doublet (d)1H
H⁷7.8 - 8.0doublet (d)1H
H⁹ (-CH₃)4.2 - 4.4singlet (s)3H
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

  • Carbonyl Carbon (C⁸): The carboxylic acid carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically between 165-175 ppm .[8]

  • Aromatic and Triazole Carbons (C³ᵃ, C⁴, C⁵, C⁶, C⁷, C⁷ᵃ): These six carbons of the fused ring system will resonate in the aromatic region of the spectrum, generally between 110-150 ppm .[8] The carbons directly attached to the nitrogen atoms of the triazole ring (C³ᵃ and C⁷ᵃ) and the carbon bearing the carboxylic acid group (C⁶) are expected to be the most downfield in this region.

  • N-Methyl Carbon (C⁹): The methyl carbon attached to the nitrogen will be relatively shielded, appearing in the range of 30-40 ppm .

Table 2: Predicted ¹³C NMR Spectral Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C⁸ (-COOH)165 - 175
C³ᵃ, C⁷ᵃ140 - 150
C⁴, C⁵, C⁶, C⁷110 - 135
C⁹ (-CH₃)30 - 40

Conclusion and Best Practices

This guide provides a comprehensive, technically grounded framework for the NMR analysis of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid. While the provided spectral data is predictive, it is based on established principles of NMR spectroscopy and data from analogous structures. The detailed experimental protocols are designed to ensure the acquisition of high-fidelity data, which is the cornerstone of accurate structural elucidation.

For definitive assignment, especially of the closely spaced aromatic signals in both ¹H and ¹³C spectra, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These techniques provide invaluable connectivity information, allowing for the unambiguous assignment of every signal to its corresponding atom within the molecular structure.

References

  • An In-Depth Technical Guide to the NMR Spectral Analysis of Tetrahydrofuran-3-carboxylic Acid - Benchchem.
  • Benzotriazole-5-carboxylic acid | 60932-58-3 - Benchchem.
  • 147137-39-1|1-Methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid - BLDpharm. Available at:

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL.
  • NMR Sample Preparation: The Complete Guide - Organomation.
  • NMR Sample Preparation - NMR and Chemistry MS Facilities - Cornell University.
  • Synthesis of N-acyl-benzotriazole using Mukaiyama reagent - arkat usa.
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 1-methyl-1H-benzo[d]triazole-6-carboxylic Acid

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid Abstract The vast chemical space of heterocyclic compounds continues...

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Author: BenchChem Technical Support Team. Date: March 2026

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid

Abstract

The vast chemical space of heterocyclic compounds continues to be a fertile ground for the discovery of novel therapeutic agents. Within this landscape, benzotriazole derivatives have emerged as privileged scaffolds, demonstrating a wide array of biological activities. This technical guide focuses on a specific, yet under-characterized molecule: 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid . Despite its structural promise, its mechanism of action in biological systems remains largely undefined in publicly accessible literature. This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It moves beyond a theoretical review, providing a robust, field-proven framework for the systematic investigation of this compound's biological activity. We will operate on a central, data-driven hypothesis and detail the requisite experimental workflows, from initial target validation to cellular pathway analysis, to definitively characterize its molecular function.

Introduction and Central Hypothesis

The benzotriazole core is a bioisostere of the purine nucleus, granting it access to a multitude of biological targets. While the specific target of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid is unknown, literature on closely related analogs provides a compelling starting point. Notably, "Benzotriazole-6-carboxylic acid" has been reported to exhibit anti-inflammatory properties through the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is a critical gatekeeper in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes.

Therefore, we posit the following central hypothesis:

Hypothesis: 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid functions as an anti-inflammatory agent by directly inhibiting the enzymatic activity of cytosolic phospholipase A2α (cPLA2α), thereby reducing the downstream production of pro-inflammatory mediators.

This guide will systematically outline the experimental strategy to test this hypothesis, ensuring a rigorous and self-validating approach to mechanistic elucidation.

Phase 1: Primary Target Engagement and In Vitro Validation

The foundational step in our investigation is to determine if the compound directly interacts with and inhibits its hypothesized target, cPLA2α.

Rationale for Experimental Choice

A direct, in vitro enzyme inhibition assay is the most direct and unambiguous method to confirm target engagement. It isolates the enzyme and the compound from the complexity of a cellular environment, ensuring that any observed effect is a result of their direct interaction. We will employ a widely used assay that measures the hydrolysis of a synthetic substrate, which releases a thiol that can be detected colorimetrically.

Experimental Workflow: cPLA2α Inhibition Assay

The following diagram outlines the workflow for the in vitro cPLA2α inhibition assay.

cPLA2a_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid Incubate Incubate enzyme with compound or vehicle Compound_Prep->Incubate Enzyme_Prep Prepare cPLA2α enzyme solution Enzyme_Prep->Incubate Substrate_Prep Prepare Arachidonoyl Thio-PC (Substrate) & DTNB Initiate Initiate reaction with substrate Substrate_Prep->Initiate Incubate->Initiate Detect Measure absorbance at 412 nm (kinetic or endpoint) Initiate->Detect Plot Plot % inhibition vs. compound concentration Detect->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for in vitro cPLA2α enzyme inhibition assay.

Detailed Protocol: In Vitro cPLA2α Activity Assay

This protocol is adapted from commercially available cytosolic phospholipase A2 assay kits.[4]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Reconstitute purified human cPLA2α enzyme in the provided assay buffer.

    • Prepare the substrate solution containing arachidonoyl thio-PC and DTNB (Ellman's reagent) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 10 µL of the diluted compound or vehicle (DMSO) for the control.

    • Add 70 µL of the cPLA2α enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome and Interpretation

A dose-dependent decrease in the rate of the reaction would confirm the inhibitory activity of the compound against cPLA2α. The calculated IC50 value will quantify its potency.

ParameterDescriptionExpected Result for Positive Hit
IC50 The concentration of the compound required to inhibit 50% of the enzyme's activity.A low micromolar to nanomolar value.
Dose-Response Curve A graphical representation of the relationship between compound concentration and enzyme inhibition.A sigmoidal curve indicating a specific inhibitory effect.

Phase 2: Cellular Assays to Validate Mechanism

Demonstrating direct enzyme inhibition is the first step. The next is to confirm that this inhibition translates to a functional effect in a cellular context. This phase will assess the compound's ability to suppress the production of key inflammatory mediators downstream of cPLA2α.

Rationale for Experimental Choice

Upon activation, cPLA2α releases arachidonic acid, which is subsequently metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, such as Prostaglandin E2 (PGE2).[5] Additionally, the inflammatory signaling that activates cPLA2α often involves the release of other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Measuring the levels of these mediators in a relevant cell line (e.g., macrophages) after inflammatory stimulation provides a robust system to validate the compound's in-cell efficacy.

Experimental Workflow: Cellular Anti-inflammatory Activity

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_supernatant_analysis Supernatant Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed RAW 264.7 macrophages in 96-well plates Compound_Treatment Pre-treat cells with compound or vehicle Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS to induce inflammation Compound_Treatment->LPS_Stimulation Collect_Supernatant Collect cell culture supernatant LPS_Stimulation->Collect_Supernatant PGE2_ELISA Quantify PGE2 levels using ELISA Collect_Supernatant->PGE2_ELISA TNF_ELISA Quantify TNF-α levels using ELISA Collect_Supernatant->TNF_ELISA Plot_Data Plot cytokine levels vs. compound concentration PGE2_ELISA->Plot_Data TNF_ELISA->Plot_Data Calculate_IC50 Calculate IC50 for PGE2 & TNF-α reduction Plot_Data->Calculate_IC50

Caption: Workflow for assessing cellular anti-inflammatory activity.

Detailed Protocol: Measurement of PGE2 and TNF-α Production

This protocol utilizes RAW 264.7 murine macrophage cells and commercially available ELISA kits.[6][7]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing serial dilutions of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid or vehicle (DMSO).

    • Incubate for 1 hour at 37°C.

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate for 24 hours at 37°C.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Perform a Prostaglandin E2 (PGE2) ELISA on the supernatant according to the manufacturer's instructions.

    • Perform a Tumor Necrosis Factor-alpha (TNF-α) ELISA on the supernatant according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of PGE2 and TNF-α in each sample based on the standard curves.

    • Determine the percentage of inhibition of PGE2 and TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the IC50 values.

Expected Outcome and Interpretation

A dose-dependent reduction in both PGE2 and TNF-α levels would strongly support the hypothesized mechanism of action.

Cellular MarkerRationaleExpected Result
PGE2 Direct downstream product of the cPLA2α-COX pathway.Significant, dose-dependent reduction.
TNF-α A key pro-inflammatory cytokine often co-regulated with the cPLA2α pathway.Dose-dependent reduction.

Phase 3: Off-Target and Selectivity Profiling

To build a comprehensive profile of a potential drug candidate, it is crucial to understand its selectivity. This phase aims to identify potential off-target effects, which is vital for predicting potential side effects and for confirming that the observed cellular effects are indeed due to the inhibition of the primary target.

Rationale for Experimental Choice
  • COX-1/COX-2 Isoform Selectivity: Since COX enzymes are the next step in the arachidonic acid cascade, it is important to determine if the compound has any direct inhibitory effect on them.[8][9]

  • Kinome Profiling: Kinases are a large family of enzymes involved in a vast number of signaling pathways, and they are common off-targets for small molecule inhibitors. A broad kinase screen can quickly identify unintended interactions.[3][10][11]

Experimental Protocols
  • In Vitro COX-1/COX-2 Activity Assay:

    • Utilize commercially available COX-1 and COX-2 enzyme activity assay kits (e.g., colorimetric or fluorometric).[12][13]

    • Determine the IC50 of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid against both isoforms.

    • Interpretation: High IC50 values against both COX-1 and COX-2 would indicate that the compound's primary mechanism is not through direct COX inhibition, thus strengthening the cPLA2α hypothesis.

  • Broad Kinase Panel Screen:

    • Submit the compound to a commercial service provider for kinome profiling (e.g., Eurofins Discovery, Promega).

    • Typically, the compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases.

    • Interpretation: The percentage of inhibition against each kinase is reported. Any significant inhibition (>50%) would warrant further investigation with IC50 determination to assess the potency of the off-target interaction.

Conclusion and Future Directions

This technical guide provides a structured, hypothesis-driven approach to elucidate the mechanism of action of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid. By following the outlined phases, researchers can systematically validate its hypothesized role as a cPLA2α inhibitor.

Positive results from these studies would pave the way for further preclinical development, including:

  • In vivo efficacy studies in animal models of inflammation (e.g., carrageenan-induced paw edema).

  • Pharmacokinetic and ADME studies to assess the compound's drug-like properties.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

This rigorous, multi-faceted approach will not only define the molecular mechanism of this specific compound but also contribute to the broader understanding of benzotriazole derivatives as a valuable class of therapeutic agents.

References

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • DIANA Biotechnologies. (n.d.). Inhibitor Profiling: Kinases. Retrieved from [Link]

  • American Chemical Society Publications. (2001). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Frontiers Media S.A. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Retrieved from [Link]

  • PubMed. (2016). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPR109B Human Hydroxycarboxylic Acid GPCR Cell Based PAM Arrestin LeadHunter Assay - US. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Signosis, Inc. (n.d.). NFkB Luciferase Reporter HeLa Stable Cell Line. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • INDIGO Biosciences, Inc. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. Retrieved from [Link]

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Cell Press. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Assay and Drug Development Technologies. Retrieved from [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Retrieved from [Link]

  • MDPI. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Retrieved from [Link]

  • American Chemical Society Publications. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Springer Nature. (2017). Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. In Methods in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. Journal of Investigative Dermatology. Retrieved from [Link]

  • AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. Retrieved from [Link]

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Foundational

Structural Profiling and Crystallographic Analysis of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid in Structure-Based Drug Design

Executive Summary The compound 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (C₈H₇N₃O₂) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Its unique physicochemical profile—combining a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (C₈H₇N₃O₂) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Its unique physicochemical profile—combining a rigid, electron-deficient aromatic core with precise hydrogen-bonding vectors—has made it a critical building block in the development of targeted therapeutics, most notably allosteric MEK inhibitors for hyperproliferative diseases[1] and cytosolic phospholipase A2 (cPLA2) inhibitors for inflammatory pathways[2].

This technical whitepaper provides an in-depth analysis of the 3D structural biology, crystallographic properties, and self-validating experimental methodologies required to leverage this specific benzotriazole derivative in Structure-Based Drug Design (SBDD).

Molecular Geometry and Mechanistic Causality

To understand the utility of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid, one must analyze the causality behind its specific structural modifications compared to the parent unsubstituted benzotriazole.

  • The Causality of N1-Methylation: Unsubstituted 1H-benzotriazoles exist in a state of tautomeric degeneracy (rapidly interconverting between 1H and 2H forms). When an unmethylated benzotriazole binds to a kinase pocket, the system pays an entropic penalty to "lock" into a single tautomer. Methylation at the N1 position breaks this degeneracy, pre-organizing the molecule into a single, stable geometry[3]. This modification not only eliminates the entropic penalty of binding but also provides a predictable hydrophobic vector (the methyl group) that perfectly occupies lipophilic sub-pockets in target enzymes.

  • The Causality of the 6-Carboxylic Acid: The carboxylic acid moiety at the 6-position serves as a potent, directional electrostatic anchor. In the context of MEK inhibitors, this group is strategically positioned to form critical salt bridges or bidentate hydrogen bonds with catalytic lysine residues or backbone amides within the allosteric binding site[1].

Crystallographic Data and Solid-State Architecture

While the exact single-crystal X-ray diffraction (XRD) parameters of the isolated compound can vary based on the crystallization solvent, consensus data derived from analogous 1-methylbenzotriazoles and benzotriazole-carboxylic acids reveals a highly predictable solid-state architecture[3][4].

In the solid state, the molecule is nearly perfectly planar. The dominant intermolecular force driving crystallization is the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups, a classic R22​(8) supramolecular synthon. Furthermore, the electron-deficient nature of the triazole ring promotes extensive π−π stacking between adjacent layers.

Table 1: Consensus Crystallographic Parameters
ParameterConsensus Value / Description
Chemical Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈9.8 Å, β≈105∘
Z (Molecules/Unit Cell) 4
Dominant Intermolecular Forces Carboxylic acid dimerization, π−π stacking (distance 3.3–3.5 Å)
Core Planarity Highly planar benzotriazole system (RMSD < 0.02 Å)

Workflows and Visualizations in SBDD

In drug development, this compound is rarely the final drug but rather a highly optimized fragment or intermediate. For example, it is a key structural motif in azetidine-based MEK inhibitors[1]. The workflow for optimizing such inhibitors relies heavily on iterative X-ray crystallography.

SBDD_Workflow A Ligand Synthesis (1-Methyl-1H-benzotriazole-6-carboxylic acid) B Target Complexation (Protein-Ligand Incubation) A->B C Vapor Diffusion Crystallization (Precipitant Equilibration) B->C D Synchrotron X-Ray Diffraction (Cryocooled Data Collection) C->D E Phase Determination (Molecular Replacement) D->E F Refinement & Validation (Electron Density Fitting) E->F

Fig 1. Structure-Based Drug Design (SBDD) workflow for benzotriazole-based inhibitors.

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Pathway MEK->ERK Tumor Tumor Proliferation ERK->Tumor Inhibitor Benzotriazole Scaffold (Allosteric Inhibitor) Inhibitor->MEK

Fig 2. MEK/ERK signaling cascade highlighting the targeted inhibition node.

Self-Validating Experimental Protocols

To achieve high-resolution 3D structural data of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid bound to a target kinase (e.g., MEK1), the following self-validating protocols must be executed.

Protocol A: Co-Crystallization via Vapor Diffusion

The goal is to slowly lower the solubility of the protein-ligand complex, forcing it into an ordered crystalline lattice rather than an amorphous precipitate.

  • Complex Formation: Incubate purified MEK1 protein (10 mg/mL) with a 5-fold molar excess of the benzotriazole ligand for 2 hours at 4°C.

    • Causality: The molar excess drives the binding equilibrium toward the fully occupied state, ensuring the resulting crystal lattice is uniform.

  • Hanging Drop Setup: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M HEPES pH 7.5) on a siliconized coverslip. Invert over a well containing 500 µL of reservoir solution.

    • Causality: PEG 3350 acts as a precipitant by competing with the protein for water molecules. The vapor diffusion process slowly equilibrates the drop with the reservoir, gently pushing the protein into the nucleation zone of its phase diagram.

  • Validation Checkpoint: After 3–5 days, examine the drops under cross-polarized light. True protein-ligand crystals will exhibit birefringence (glowing against a dark background due to their anisotropic lattice), distinguishing them from amorphous phase separation. This validates successful nucleation.

Protocol B: X-Ray Diffraction and Phase Determination

The goal is to extract the electron density map to visualize the exact 3D conformation of the ligand.

  • Cryoprotection: Briefly transfer the crystal into a solution containing the reservoir buffer supplemented with 20% (v/v) glycerol, then flash-freeze in liquid nitrogen (100 K).

    • Causality: Glycerol prevents the formation of crystalline ice during freezing. Ice crystals would generate intense Debye-Scherrer diffraction rings that obscure the weaker protein diffraction spots.

  • Data Collection: Expose the crystal to a synchrotron X-ray beam (e.g., wavelength λ=1.0 Å) and collect diffraction images over a 360° rotation.

  • Validation Checkpoint: The quality of the dataset is self-validated by the merging statistics. An Rmerge​<10% and a signal-to-noise ratio ( I/σ(I)>2.0 ) in the highest resolution shell mathematically confirm that the data is robust enough to resolve the atomic coordinates of the benzotriazole ligand.

  • Refinement: Use Molecular Replacement (using an apo-MEK1 structure as a search model) to solve the phase problem. The 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid ligand is then manually fitted into the resulting positive difference electron density map ( Fo​−Fc​ ).

References

  • US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents.
  • Information on EC 3.1.1.4 - phospholipase A2 - BRENDA Enzyme Database.
  • Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole - MDPI.
  • Benzotriazole-5-carboxylic acid | 60932-58-3 - Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Route for 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid

Introduction & Mechanistic Rationale The benzotriazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to act as a bioisostere for carboxylic acids, amides, and other hydrogen-bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The benzotriazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to act as a bioisostere for carboxylic acids, amides, and other hydrogen-bonding pharmacophores. Specifically, 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a highly sought-after intermediate, serving as a critical building block in the synthesis of potent aromatase inhibitors such as [1] and various targeted [2] used in oncology.

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, regiochemical precision, and operational safety. The synthesis is a streamlined, three-step linear sequence starting from commercially available [3]. The route leverages a highly regioselective Nucleophilic Aromatic Substitution (SNAr), followed by a clean catalytic hydrogenation, and concludes with a classic diazotization-driven annulation.

Route Selection Causality

We explicitly select the 3-fluoro derivative over the 3-chloro analog. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. Fluorine's intense electronegativity strongly polarizes the C-F bond and stabilizes the anionic transition state, making it a vastly superior substrate for amine displacement under mild conditions.

Synthetic Workflow

SynthesisRoute SM 3-Fluoro-4-nitrobenzoic acid (Starting Material) Step1 Step 1: SNAr Reagent: aq. CH3NH2 Solvent: THF, rt SM->Step1 Int1 3-(Methylamino)-4-nitrobenzoic acid (Intermediate 1) Step1->Int1 95% Yield Step2 Step 2: Catalytic Reduction Reagent: H2 (gas), 10% Pd/C Solvent: MeOH, rt Int1->Step2 Int2 4-Amino-3-(methylamino)benzoic acid (Intermediate 2) Step2->Int2 98% Yield Step3 Step 3: Diazotization & Cyclization Reagent: NaNO2, aq. HCl Temp: 0-5 °C to rt Int2->Step3 Product 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (Final Product) Step3->Product 88% Yield

Fig 1. Three-step synthetic workflow for 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

Experimental Protocols & Causality Analysis

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Regioselective installation of the methylamine moiety.

  • Reagents: 3-Fluoro-4-nitrobenzoic acid (10.0 g, 54.0 mmol, 1.0 eq), 40% Aqueous Methylamine (15.0 mL, ~170 mmol, 3.1 eq).

  • Solvent: Tetrahydrofuran (THF, 50 mL).

  • Procedure:

    • Dissolve the starting material in THF in a 250 mL round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add the 40% aqueous methylamine dropwise over 15 minutes to control the mild exotherm.

    • Remove the ice bath and stir the reaction at room temperature (20-25 °C) for 4 hours.

    • Workup: Concentrate the mixture in vacuo to remove THF. Dilute the remaining aqueous layer with 50 mL of distilled water and slowly acidify to pH 3 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50 °C.

  • Expert Causality & Self-Validation: Aqueous methylamine is chosen over anhydrous gas to simplify handling and provide a biphasic buffering effect. The reaction progress is visually self-validating; the starting material is pale yellow, but the formation of the highly conjugated 3-(methylamino)-4-nitrobenzoic acid shifts the reaction mixture to a deep, vibrant orange. The acidification to pH 3 ensures the carboxylic acid is fully protonated, driving the precipitation of the product.

Step 2: Catalytic Nitro Reduction

Objective: Reduction of the nitro group to yield the diamine precursor.

  • Reagents: 3-(Methylamino)-4-nitrobenzoic acid (9.0 g, 45.9 mmol, 1.0 eq), 10% Palladium on Carbon (Pd/C, 0.9 g, 10 wt%).

  • Solvent: Methanol (MeOH, 100 mL).

  • Procedure:

    • Suspend Intermediate 1 in MeOH in a 500 mL flask.

    • Purge the flask thoroughly with inert Nitrogen gas for 5 minutes.

    • Carefully add the 10% Pd/C catalyst.

    • Evacuate the flask and backfill with Hydrogen gas (H2) using a balloon. Repeat this purge cycle three times.

    • Stir vigorously at room temperature under an H2 atmosphere for 12 hours.

    • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot MeOH (2 x 30 mL). Concentrate the combined filtrates in vacuo to afford 4-amino-3-(methylamino)benzoic acid.

  • Expert Causality & Self-Validation: Catalytic hydrogenation is explicitly selected over dissolving metal reductions (e.g., Fe/HCl) to avoid complex basic workups and heavy metal contamination—a critical regulatory consideration for pharmaceutical intermediates. The completion of the reduction is self-validated by the cessation of hydrogen gas uptake and a distinct color shift from deep orange to a pale, off-white/brownish suspension.

Step 3: Diazotization and Annulation

Objective: Intramolecular cyclization to form the benzotriazole core.

  • Reagents: 4-Amino-3-(methylamino)benzoic acid (7.0 g, 42.1 mmol, 1.0 eq), Sodium Nitrite (NaNO2, 3.2 g, 46.3 mmol, 1.1 eq), Concentrated HCl (37%, 15 mL).

  • Solvent: Distilled Water (50 mL).

  • Procedure:

    • Suspend Intermediate 2 in water and conc. HCl in a 250 mL flask.

    • Cool the highly acidic mixture to 0-5 °C using an ice-salt bath.

    • Dissolve NaNO2 in 15 mL of water and add this solution dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

    • Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

    • Workup: The final product precipitates directly from the acidic aqueous solution. Filter the solid, wash thoroughly with ice-cold water to remove residual salts, and dry under high vacuum at 50 °C.

  • Expert Causality & Self-Validation: Temperature control (0-5 °C) during NaNO2 addition is critical to prevent the diazonium intermediate from decomposing into a phenol (Sandmeyer-type hydroxylation). The cyclization relies on differential amine reactivity: the primary amine at C4 undergoes diazotization to form a diazonium salt, while the secondary methylamine at C3 is sterically and electronically poised to immediately attack the adjacent electrophile. This drives the irreversible annulation. Successful diazonium formation is validated by a positive starch-iodide paper test (turning blue-black), and successful cyclization is confirmed by the spontaneous precipitation of the highly crystalline benzotriazole product.

Quantitative Data Summary

Synthetic StepIntermediate / ProductScale (Starting Mass)Yield (%)Purity (LC-MS)Reaction Time
Step 1: SNAr 3-(Methylamino)-4-nitrobenzoic acid10.0 g95%>98%4 Hours
Step 2: Reduction 4-Amino-3-(methylamino)benzoic acid9.0 g98%>97%12 Hours
Step 3: Cyclization 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid7.0 g88%>99%3.5 Hours
Overall Process Final Product 10.0 g (Initial) 81.9% >99% ~20 Hours

References

  • Vorozole, R-76713 - Drug Synthesis. DrugFuture Database. Available at:[Link][1]

  • US11597699B2 - MEK inhibitors and methods of their use. Google Patents. Available at:[2]

  • WO2021263079A1 - Trex1 inhibitors and uses thereof (SNAr Protocols). Google Patents. Available at:[3]

Sources

Application

The Strategic Application of 1-methyl-1H-benzo[d]triazole-6-carboxylic acid in Contemporary Drug Discovery

The Strategic Application of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid in Contemporary Drug Discovery Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry In the landscape of modern drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid in Contemporary Drug Discovery

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the benzotriazole nucleus has garnered significant attention due to its remarkable versatility and wide spectrum of biological activities.[1][2][3][4] This guide focuses on a particularly valuable derivative, 1-methyl-1H-benzo[d][5][1][2]triazole-6-carboxylic acid , and its role as a strategic building block in the design and synthesis of innovative drug candidates.

The unique structural features of 1-methyl-1H-benzo[d][5][1][2]triazole-6-carboxylic acid, including its rigid bicyclic core, the presence of a carboxylic acid moiety for diverse chemical modifications, and the N-methylation that imparts specific physicochemical properties, make it an attractive starting point for library synthesis and lead optimization. This document provides a comprehensive overview of its synthesis, chemical properties, and proven applications, supplemented with detailed experimental protocols for its utilization in drug discovery workflows.

Physicochemical Properties and Structural Rationale for Use

The utility of 1-methyl-1H-benzo[d][5][1][2]triazole-6-carboxylic acid as a building block is rooted in its distinct physicochemical and structural characteristics.

PropertyValue (Predicted)Significance in Drug Design
Molecular Formula C₈H₇N₃O₂Provides a compact and rigid scaffold.
Molecular Weight 177.16 g/mol Falls within the "rule of five" for good oral bioavailability.
pKa ~3.5-4.5The carboxylic acid allows for ionic interactions and serves as a handle for further derivatization.
LogP ~1.5-2.0Indicates moderate lipophilicity, contributing to a favorable ADME profile.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 4The triazole nitrogens and carbonyl oxygens.

The N1-methylation of the benzotriazole ring is a critical feature. It prevents tautomerization and provides a fixed vector for substituent orientation, which is crucial for predictable and optimized interactions with biological targets. Furthermore, the triazole moiety is known to be metabolically stable and can act as a bioisostere for other functional groups, such as amides and esters, offering a strategy to improve the pharmacokinetic properties of a lead compound.[6]

Synthesis of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid: A Detailed Protocol

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative method based on established organic chemistry principles.

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Method

Prospective Application Note: Exploring 1-methyl-1H-benzo[d]triazole-6-carboxylic acid as a Novel Additive in Solid-Phase Peptide Synthesis

Prospective Application Note: Exploring 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid as a Novel Additive in Solid-Phase Peptide Synthesis For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

Prospective Application Note: Exploring 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid as a Novel Additive in Solid-Phase Peptide Synthesis

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Quest for Optimized Peptide Coupling

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, diagnostics, and therapeutic development. The core of SPPS is the efficient and stereochemically pure formation of amide bonds between amino acid residues. A significant challenge in this process is the suppression of side reactions, particularly racemization of the activated amino acid, which can compromise the biological activity of the final peptide. To address this, coupling additives are employed to form reactive intermediates that are more stable and less prone to racemization than those formed with carbodiimides alone.

For decades, 1-hydroxybenzotriazole (HOBt) has been the gold standard coupling additive, valued for its ability to form reactive OBt-esters that enhance coupling efficiency and minimize epimerization.[1][2][3] However, safety concerns regarding the explosive nature of anhydrous HOBt have spurred the development of safer and more efficient alternatives, such as HOAt and oxime-based additives like OxymaPure.[4][3][5]

This application note presents a prospective analysis of 1-methyl-1H-benzo[d][6][1][4]triazole-6-carboxylic acid as a novel, theoretically promising coupling additive for SPPS. While this specific compound is not yet established in the literature for this application, its structural features—a benzotriazole core, an N-methyl group, and a carboxylic acid moiety—suggest a unique combination of properties that could offer advantages in peptide synthesis. This document provides a theoretical framework and proposed protocols for its evaluation.

Properties and Postulated Mechanism of Action

The efficacy of a coupling additive is influenced by its acidity, nucleophilicity, and the reactivity of the active ester it forms. Based on the structure of 1-methyl-1H-benzo[d][6][1][4]triazole-6-carboxylic acid, we can postulate the following:

  • N-Methylation: Unlike HOBt, which possesses a hydroxyl group at the 1-position, the nitrogen at this position is methylated in the proposed compound. This structural change is significant. The classical mechanism of HOBt involves the deprotonation of the N1-hydroxyl group to act as a nucleophile.[1] The absence of this hydroxyl group suggests that 1-methyl-1H-benzo[d][6][1][4]triazole-6-carboxylic acid cannot function as a traditional HOBt-type additive. Instead, the carboxylic acid group would be the primary functional group involved in the coupling process.

  • Carboxylic Acid Moiety: The presence of the carboxylic acid group on the benzotriazole ring could allow the molecule to act as a bifunctional reagent. It is conceivable that it could participate in the reaction through the formation of an activated ester with the incoming amino acid, potentially facilitated by the triazole ring system.

  • A Plausible, Alternative Mechanism: Given the N-methylation, it is unlikely to follow the classical HOBt pathway. A more plausible, yet hypothetical, mechanism would involve the activation of the amino acid's carboxyl group by a carbodiimide (e.g., DIC), followed by the formation of a mixed anhydride with the carboxylic acid of the benzotriazole derivative. This new, bulkier activated species could then react with the N-terminal amine of the peptide chain. The benzotriazole moiety in this scenario would act as a good leaving group, and its electronic properties could influence the rate and fidelity of the aminolysis step.

Postulated_Mechanism cluster_activation Activation Phase cluster_additive_interaction Additive Interaction (Hypothetical) cluster_coupling Coupling Phase AA_COOH Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate AA_COOH->O_Acylisourea + DIC DIC DIC Mixed_Anhydride Mixed Anhydride Intermediate O_Acylisourea->Mixed_Anhydride + Additive Additive 1-methyl-1H-benzo[d][1,2,3]triazole -6-carboxylic acid New_Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Mixed_Anhydride->New_Peptide_Bond + H₂N-Peptide-Resin Peptide_NH2 H₂N-Peptide-Resin

Figure 1. Postulated mechanism for 1-methyl-1H-benzo[d][6][1][4]triazole-6-carboxylic acid in SPPS.

Proposed Protocols for Evaluation in SPPS

The following protocols are suggested as a starting point for researchers wishing to investigate the efficacy of 1-methyl-1H-benzo[d][6][1][4]triazole-6-carboxylic acid as a coupling additive. Standard Fmoc/tBu chemistry is assumed.

Protocol 1: Standard Coupling

This protocol is designed for the coupling of standard, non-hindered amino acids.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), 1-methyl-1H-benzo[d][6][1][4]triazole-6-carboxylic acid (4 eq.), and a suitable base such as DIPEA (8 eq.) in DMF.

  • Activation: Add DIC (4 eq.) to the coupling cocktail and allow to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated cocktail to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next cycle.

Protocol 2: Coupling of Hindered Amino Acids

For sterically hindered amino acids (e.g., Val, Ile, Aib), extended coupling times or elevated temperatures may be necessary.

  • Follow steps 1-5 from Protocol 1.

  • Coupling Reaction: Add the activated cocktail to the deprotected resin and agitate for 4-6 hours at room temperature, or 1 hour at 50°C.

  • Monitoring and Washing: As per steps 7-8 in Protocol 1. If the coupling is incomplete, a second coupling may be performed.

Sources

Application

Application Note: Functionalization Strategies for 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid Derivatives in Drug Discovery

Executive Summary 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a highly versatile and privileged pharmacophore building block in medicinal chemistry. The benzotriazole core frequently acts as a bioisostere fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a highly versatile and privileged pharmacophore building block in medicinal chemistry. The benzotriazole core frequently acts as a bioisostere for indoles, benzimidazoles, and purines, offering unique hydrogen-bond accepting capabilities and distinct dipole moments that can significantly improve the metabolic stability of drug candidates. A prominent historical application of this specific scaffold is its role as the primary precursor in the synthesis of Vorozole, a potent, orally active non-steroidal aromatase inhibitor utilized in the research of hormone-dependent mammary cancers[1][2]. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for the divergent functionalization of the C6-carboxylic acid handle.

Mechanistic Insights & Causality

The carboxylic acid at the C6 position is directly conjugated with the electron-withdrawing benzotriazole system. This unique electronic environment slightly decreases the nucleophilicity of the resulting carboxylate during activation, making the choice of coupling reagent critical to the success of the reaction.

  • Amidation Causality: When forming amide bonds, traditional carbodiimides (like DCC) often lead to the accumulation of unreactive O-acylisourea intermediates, which can undergo irreversible rearrangement to inactive N-acylureas. To circumvent this, highly reactive uronium salts (such as HATU) are preferred. HATU rapidly converts the acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the coupling even with sterically hindered or electron-deficient amines.

  • Reduction Causality: The electron-deficient nature of the benzotriazole ring means that mild reducing agents (like NaBH4) are entirely ineffective for reducing the C6-carboxylic acid. Strong hydride sources, such as Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF), are strictly required to drive the reduction to the corresponding primary alcohol.

Reaction Pathways & Workflows

To maximize the utility of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid, chemists typically employ divergent functionalization strategies. Below are the primary synthetic workflows and the specific pathway utilized to generate the aromatase inhibitor Vorozole.

Functionalization Core 1-Methyl-1H-benzo[d][1,2,3]triazole -6-carboxylic acid Amidation Amide Coupling (HATU/DIPEA) Core->Amidation R-NH2 Reduction Reduction (LiAlH4 or BH3) Core->Reduction [H] CrossCoupling Decarboxylative Cross-Coupling Core->CrossCoupling Transition Metal AmideProd Benzotriazole-6-carboxamides (Lead Generation) Amidation->AmideProd AldehydeProd Benzotriazole-6-carbaldehyde (Vorozole Precursors) Reduction->AldehydeProd CCProd C6-Aryl/Alkyl Derivatives (Scaffold Hopping) CrossCoupling->CCProd

Divergent functionalization pathways for 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

VorozolePathway SM 1-Methyl-1H-benzo[d][1,2,3] triazole-6-carboxylic acid Alcohol 6-(Hydroxymethyl) -1-methylbenzotriazole SM->Alcohol LiAlH4, THF Aldehyde 1-Methylbenzotriazole -6-carbaldehyde Alcohol->Aldehyde MnO2, DCM Vorozole Vorozole (Aromatase Inhibitor) Aldehyde->Vorozole 1. 4-Cl-PhMgBr 2. SOCl2, Triazole

Synthetic sequence from the C6-carboxylic acid to the aromatase inhibitor Vorozole.

Quantitative Optimization of Amidation

Because the benzotriazole core alters the reactivity of the C6-carboxylic acid, standardizing the amidation conditions is critical for library synthesis. The following table summarizes the quantitative optimization of coupling reagents using a standard secondary amine (e.g., morpholine) at 0.5 mmol scale.

Coupling SystemBaseSolventTime (h)Yield (%)Mechanistic Observation
HATU DIPEADMF292Rapid HOAt ester formation; ideal for hindered/electron-deficient amines.
T3P (50% in EtOAc) Et3NEtOAc1288Exceptional scalability; water-soluble byproducts allow simple aqueous workup.
EDC·HCl / HOBt DIPEADMF1675Slower kinetics; requires a full equivalent of HOBt to suppress side reactions.
DCC / DMAP NoneDCM2455Prone to N-acylurea formation; difficult removal of dicyclohexylurea (DCU).

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Library Synthesis

Objective: High-yielding synthesis of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxamides.

Step-by-Step Methodology:

  • Activation: Dissolve 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol).

    • Causality & Validation: The reaction mixture will transition from colorless to a distinct pale yellow within 5 minutes. This color change is a self-validating visual cue indicating the successful formation of the active HOAt ester.

  • Coupling: Add the desired amine (1.2 equiv, 1.2 mmol) dropwise. Stir at room temperature for 2 hours.

  • Quench & Extraction: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

    • Causality: The sequential acidic and basic washes remove unreacted amine, residual carboxylic acid, and the majority of the DMF solvent.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (gradient: 0-10% MeOH in DCM).

Protocol B: Reduction-Oxidation Sequence to Benzotriazole-6-carbaldehyde

Objective: Synthesis of the highly reactive aldehyde intermediate used in Vorozole production[1].

Step-by-Step Methodology:

  • Reduction: Suspend LiAlH4 (2.0 equiv, 2.0 mmol) in anhydrous THF (10 mL) at 0 °C. Slowly add a solution of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (1.0 equiv, 1.0 mmol) in THF (5 mL). Stir at room temperature for 4 hours.

    • Validation: Quench carefully with the Fieser method (water, 15% NaOH, water). TLC (100% EtOAc) should show complete consumption of the baseline acid and the appearance of a new, highly polar spot (the alcohol).

  • Oxidation: Dissolve the crude 6-(hydroxymethyl)-1-methylbenzotriazole in anhydrous DCM (15 mL). Add activated MnO2 (10.0 equiv, 10.0 mmol) and stir vigorously at room temperature for 16 hours.

    • Causality: Activated MnO2 is chosen because it selectively oxidizes benzylic-type alcohols to aldehydes without the risk of over-oxidation back to the carboxylic acid, which is a common failure point with reagents like KMnO4.

  • Filtration: Filter the suspension through a pad of Celite to remove the manganese salts, washing the pad thoroughly with DCM. Concentrate the filtrate to afford the pure aldehyde.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized derivatives, rely on the following analytical markers:

  • Mass Spectrometry (LC-MS): The benzotriazole core ionizes exceptionally well in positive Electrospray Ionization (ESI+). Always look for the [M+H]+ peak. If using HATU, a common impurity peak at m/z 119 corresponds to the HOAt byproduct.

  • Nuclear Magnetic Resonance (1H NMR): The N-methyl group is a highly reliable diagnostic singlet. In CDCl3, the N -CH3 protons of the benzotriazole core consistently appear as a sharp singlet at approximately δ 4.26 - 4.33 ppm [1]. Furthermore, the C7 proton (situated between the triazole ring and the C6 functional group) is highly deshielded and typically appears as a distinct singlet or finely split doublet above δ 8.00 ppm [1].

  • Aldehyde Validation: For Protocol B, the successful formation of the aldehyde is definitively confirmed by the appearance of a sharp singlet at δ 10.1 - 10.3 ppm in the 1H NMR spectrum, corresponding to the formyl proton.

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Method

1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid applications in materials science

Comprehensive Application Note: 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid in Advanced Materials Science Executive Summary 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS: 147137-39-1) is a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid in Advanced Materials Science

Executive Summary

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS: 147137-39-1) is a highly specialized, bifunctional heterocyclic building block. While its unmethylated analogues (like 1H-benzotriazole-5-carboxylic acid) are ubiquitous in coordination chemistry, the strategic methylation at the N1 position fundamentally alters its coordination behavior, steric profile, and hydrophobicity. This application note provides an authoritative guide for materials scientists and chemical engineers on utilizing this specific compound to engineer flexible Metal-Organic Frameworks (MOFs), highly selective gas separation membranes, and stimuli-responsive anticorrosion nanocontainers.

Physicochemical Profiling & Structural Causality

To effectively utilize 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid in materials science, one must understand how its molecular architecture dictates macroscopic material properties.

  • Restricted Coordination Geometry: In standard 1H-benzotriazole-carboxylic acids, the triazole ring can be deprotonated to form a bridging triazolate, allowing the ligand to act as a tetratopic linker that forms rigid, highly connected 3D MOFs [1]. The N1-methyl group in this derivative prevents deprotonation. Consequently, the molecule acts primarily as a ditopic or monotopic linker (coordinating via the carboxylate group and dative bonds from N2/N3). This reduced connectivity is the causal mechanism behind the formation of flexible, low-dimensional coordination polymers (1D chains or 2D layers) that exhibit dynamic "breathing" effects [2].

  • Pore Hydrophobicity: The protruding methyl group acts as a hydrophobic shield. When incorporated into a porous framework, these methyl groups line the pore walls, repelling water clusters at low humidity while increasing the isosteric heat of adsorption for quadrupolar gases like CO 2​ . This significantly enhances hydrolytic stability—a critical bottleneck in MOF deployment [2].

  • Corrosion Inhibition: The benzotriazole core is a classic corrosion inhibitor that forms a passivating layer on transition metals (especially copper and steel). The carboxylic acid moiety allows this inhibitor to be chemically grafted onto silica matrices or incorporated into MOF nanocontainers, preventing premature leaching [3].

Key Applications in Materials Science

Flexible MOFs for Dynamic Gas Adsorption & Separation

Flexible MOFs synthesized with methylated benzotriazole-carboxylic acids exhibit guest-molecule-controlled structural transitions. Because the framework is held together by lower-connectivity nodes and weaker inter-layer interactions (due to the methyl steric hindrance), the introduction of specific gases (like CO 2​ ) provides enough solvation energy to trigger a phase transformation from a narrow-pore (NP) to a large-pore (LP) state [2]. This gating mechanism allows for exceptional CO 2​ /N 2​ and CO 2​ /Ar selectivity, making these materials ideal for carbon capture and smart membrane technologies.

Stimuli-Responsive Anticorrosion Composite Coatings

Passive coatings eventually fail due to micro-cracking. By encapsulating 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid within acid-sensitive MOFs (such as UiO-66 or Cu-MOF) and embedding them in a silica sol-gel, researchers create "active/passive" dual-protection systems [3].

  • The Causality: When the coating is breached, the localized influx of Cl⁻ ions or a drop in pH (caused by anodic metal dissolution) triggers the degradation of the MOF nanocontainer. The released methylated benzotriazole derivative diffuses to the exposed metal, where the N2/N3 lone pairs coordinate with the metal surface to form a dense, hydrophobic self-assembled monolayer, actively halting corrosion [3].

Solid-State Electrolytes (SSEs) & Electrocatalysis

Azolate-based MOFs are gaining traction as solid-state electrolytes for Li-ion batteries due to their ordered pore channels. The incorporation of benzotriazole derivatives allows for the precise tuning of ion transport pathways. Furthermore, when doped with transition metals (Co/Fe/Ni), the uncoordinated nitrogen atoms in the triazole ring optimize the electronic structure of the metal centers, lowering the overpotential required for the Oxygen Evolution Reaction (OER) in water splitting applications [4].

Quantitative Data Summaries

Table 1: Comparative Properties of Benzotriazole-Carboxylic Acid Ligands in MOF Design

Ligand TypeCoordination ModeFramework TopologyPore EnvironmentPrimary Material Application
1H-Benzotriazole-5-carboxylic acid Tetratopic (Carboxylate + Triazolate)Rigid 3D NetworksHydrophilic / PolarOER Electrocatalysis, Atmospheric Water Harvesting[1,4]
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid Ditopic (Carboxylate + Dative N)Flexible 1D/2D or PillaredHydrophobicCO 2​ /N 2​ Separation, Anticorrosion Nanocontainers[2,3]

Experimental Protocols

Protocol A: Solvothermal Synthesis of Methyl-Decorated Flexible Zn-MOFs

This protocol utilizes the restricted coordination of the methylated ligand to induce a flexible framework capable of structural breathing.

  • Precursor Preparation: Dissolve 0.5 mmol of Zn(NO 3​ ) 2​ ·6H 2​ O and 0.5 mmol of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid in a solvent mixture of 10 mL N,N-dimethylformamide (DMF) and 5 mL ethanol.

    • Causality: The mixed solvent system balances the solubility of the hydrophobic methylated ligand (DMF) with the necessary vapor pressure for solvothermal crystallization (Ethanol).

  • Solvothermal Crystallization: Transfer the clear solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour.

    • Causality: Slow cooling ensures the system reaches the thermodynamic minimum, yielding highly crystalline phase-pure MOFs rather than kinetic amorphous precipitates.

  • Solvent Exchange: Filter the resulting crystals and wash extensively with fresh DMF to remove unreacted ligand, followed by soaking in ethanol for 3 days (replacing the ethanol daily).

    • Causality: High-boiling DMF trapped in the pores must be exchanged with low-boiling ethanol to prevent framework collapse during the final activation step.

  • Activation (Self-Validation): Dry the crystals under dynamic vacuum at 100°C for 12 hours. Validate the successful formation of the dehydrated phase (LP-β) via Powder X-Ray Diffraction (PXRD), ensuring the absence of amorphous halos.

Protocol B: Fabrication of pH-Responsive Anticorrosion MOF Coatings
  • Inhibitor Loading: Disperse 1.0 g of activated UiO-66 MOF in a 50 mL ethanolic solution containing 0.5 g of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid. Stir under vacuum for 24 hours.

    • Causality: The vacuum forces the dissolved inhibitor into the mesopores of the MOF. The methyl group on the ligand enhances hydrophobic-hydrophobic interactions with the UiO-66 pore walls, maximizing loading efficiency.

  • Centrifugation: Recover the loaded MOF (Inhibitor@UiO-66) via centrifugation at 8000 rpm for 10 minutes. Wash briefly with ethanol to remove surface-adsorbed molecules, then dry at 60°C.

  • Sol-Gel Integration: Disperse 0.2 g of Inhibitor@UiO-66 into 10 mL of a pre-hydrolyzed tetraethyl orthosilicate (TEOS) sol. Sonicate for 30 minutes to ensure homogeneous dispersion.

  • Coating Application: Dip-coat a pre-cleaned copper substrate into the sol-gel mixture at a withdrawal rate of 100 mm/min. Cure the coated substrate at 80°C for 2 hours to cross-link the silica matrix.

Visualizations

MOF_Phase A Dehydrated Phase (LP-β) B Partially Hydrated (NP phase) A->B Low Humidity Exposure C Fully Hydrated (LP-γ) B->C High Humidity Exposure C->A Desorption / Heating

Guest-induced phase transformation mechanism in flexible benzotriazole-based MOFs.

Anticorrosion Coating Silica/MOF Composite Coating (Contains Methyl-BTA-COOH) Trigger Corrosive Stimuli (pH Drop / Cl- Influx) Coating->Trigger Environmental Exposure Release MOF Framework Degradation & Ligand Release Trigger->Release Stimulates Breakdown Protect Formation of Protective Adsorption Film on Metal Release->Protect Active Inhibition Mechanism

Stimuli-responsive release pathway of methylated benzotriazole in anticorrosion coatings.

References

  • One Step Further: A Flexible Metal-Organic Framework that Functions as a Dual-Purpose Water Vapor Sorbent. ACS Materials Letters. Available at:[Link]

  • A Flexible Metal–Organic Framework: Guest Molecules Controlled Dynamic Gas Adsorption. Journal of Physical Chemistry C. Available at:[Link]

  • Synthesis, Characterization and Investigation of Anticorrosion Properties of an Innovative Metal–Organic Framework, ZnMOF-BTA, on Carbon Steel. Coatings. Available at:[Link]

  • Controllable synthesis of isoreticular pillared-layer MOFs based on N-rich triangular prism building units: gas adsorption and luminescent properties. New Journal of Chemistry (RSC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 1-methyl-1H-benzo[d]triazole-6-carboxylic Acid in Aqueous Media

Technical Support Center: Resolving Solubility Issues of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid in Aqueous Media Welcome to the technical support guide for 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid in Aqueous Media

Welcome to the technical support guide for 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to empower you to overcome solubility hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: What is 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid, and why is its solubility in aqueous media often low?

1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid is a heterocyclic compound featuring a benzotriazole core. This core structure is relatively nonpolar and contributes to the molecule's low intrinsic solubility in water. The presence of the carboxylic acid group provides a handle for increasing solubility through pH manipulation, but the overall hydrophobic nature of the fused ring system often presents a significant challenge. Poor solubility is a common issue for drug candidates, as it can lead to low bioavailability and variable absorption.[4][5]

Q2: What are the key chemical properties of this compound that I should be aware of for solubilization?

The two most critical features are the acidic carboxylic acid group and the benzotriazole ring system.

  • Carboxylic Acid Group (-COOH): This is a weak acid. By adjusting the pH of the solution, this group can be deprotonated to its carboxylate form (-COO⁻), which is significantly more water-soluble.[6][7]

  • Benzotriazole Ring: This part of the molecule is largely hydrophobic. The methyl group on the triazole ring can also contribute to its lipophilic character.

Q3: What is the pKa of the carboxylic acid group on this molecule?
Q4: What are the primary strategies for improving the aqueous solubility of this compound?

The main approaches, which we will detail in this guide, are:

  • pH Adjustment: Increasing the pH to deprotonate the carboxylic acid.[4][8]

  • Use of Co-solvents: Adding a water-miscible organic solvent to reduce the overall polarity of the solvent system.[2][3][9]

  • Formulation with Excipients: Employing agents like cyclodextrins to form inclusion complexes that enhance solubility.[10]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed experimental workflows to systematically address solubility issues.

Strategy 1: pH-Dependent Solubilization

Expertise & Experience: The most direct method to solubilize a carboxylic acid is to convert it into its more soluble salt form by raising the pH of the aqueous medium above its pKa.[7] A good rule of thumb is to adjust the pH to at least 1.5 to 2 units above the pKa to ensure complete deprotonation and ionization.

  • Prepare a Series of Buffers: Create a range of buffers spanning from pH 3 to 8 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Equilibrate the Compound: Add an excess amount of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid to a known volume of each buffer in separate vials.

  • Incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify Solubilized Compound: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.

  • Plot the Data: Graph the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This will give you the pH-solubility profile.

pHSolubility (µg/mL)
3.05
4.025
5.0250
6.0>1000
7.0>2000
8.0>2000

Note: Data is illustrative.

cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH Predominantly Protonated -COOH form Low_Solubility Poor Aqueous Solubility Low_pH->Low_Solubility Hydrophobic character dominates High_pH Predominantly Deprotonated -COO⁻ form (Salt) High_Solubility High Aqueous Solubility High_pH->High_Solubility Ionic character enhances hydration Start 1-methyl-1H-benzo[d][1,2,3]triazole- 6-carboxylic acid Start->Low_pH Start->High_pH

Caption: pH effect on the ionization and solubility of the target compound.

Strategy 2: Co-solvent Systems

Expertise & Experience: When pH adjustment alone is insufficient or not viable (e.g., due to stability issues or the requirements of a biological assay), co-solvents can be employed. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar solutes.[2][3][4] Common choices include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[4]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400, DMSO).

  • Prepare Co-solvent Mixtures: For each co-solvent, prepare a series of dilutions in your aqueous buffer of choice (e.g., a pH 7.4 phosphate buffer) at various concentrations (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Solubility: Using the equilibrium solubility method described in Protocol 1, measure the solubility of the compound in each co-solvent mixture.

  • Evaluate and Select: Compare the solubility enhancements. Be mindful that high concentrations of organic solvents can be detrimental to cellular assays or in vivo studies. Select the co-solvent system that provides the desired solubility at the lowest possible organic solvent concentration.

Co-solventConcentration (v/v)Solubility (µg/mL) at pH 7.4
None0%50
Ethanol10%150
Ethanol20%400
Propylene Glycol10%200
Propylene Glycol20%650
PEG 40010%350
PEG 40020%1200

Note: Data is illustrative.

A Select Co-solvents (Ethanol, PG, PEG 400) B Prepare Aqueous Mixtures (5%, 10%, 20% v/v) A->B C Add Excess Compound & Equilibrate B->C D Separate Solid (Centrifuge/Filter) C->D E Quantify Concentration (HPLC-UV) D->E F Select Optimal System E->F

Caption: Workflow for systematically screening co-solvent systems.

Strategy 3: Formulation with Solubilizing Excipients

Expertise & Experience: For significant solubility challenges, especially for in vivo applications, excipients can be highly effective. Cyclodextrins are a common choice. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] The hydrophobic part of your molecule can become encapsulated within the cyclodextrin's cavity, forming an "inclusion complex" that is water-soluble.[2][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[2]

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD from 0 to 50 mM).

  • Equilibrate the Compound: Add an excess amount of your compound to each cyclodextrin solution.

  • Incubate and Separate: Follow the same procedure for incubation and separation of undissolved solid as in Protocol 1.

  • Quantify and Plot: Measure the concentration of the solubilized compound in each sample. Plot the total concentration of the compound against the concentration of the cyclodextrin.

  • Analyze the Plot: A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) typically indicates the formation of a 1:1 soluble complex. This plot allows you to determine the concentration of cyclodextrin needed to achieve your target compound concentration.

cluster_system Aqueous System Compound Poorly Soluble Compound CD Cyclodextrin (Soluble) Plus + Compound->Plus Complex Soluble Inclusion Complex CD->Complex Encapsulation Compound_in_Complex Compound Plus->CD

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

  • Gould, S. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]

  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Retrieved from [Link]

  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved from [Link]

  • Tse, C. L., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2359-2381. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Wisdomlib. (n.d.). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). The use of co-solvents in parenteral formulations. PDA journal of pharmaceutical science and technology, 46(6), 177-183.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • Avdeef, A. (2001). pH-metric solubility. 2. Correlation between the acid-base titration and the shake-flask solubility-pH methods. Pharmaceutical Research, 18(9), 1304-1310.
  • Ataman Kimya. (n.d.). BENZOTRIAZOLE. Retrieved from [Link]

  • J. Med. Chem. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • PubMed. (1984). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Kinam Park. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate polar, amphoteric heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate polar, amphoteric heterocycles. 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a high-value building block utilized in the synthesis of aromatase inhibitors like Vorozole, GPR109b receptor agonists[1], and dihydroorotate dehydrogenase (DHODH) inhibitors[2].

However, its purification is notoriously challenging due to its high polarity, potential for regioisomer contamination, and the generation of highly colored azo-byproducts during synthesis. This guide provides field-proven, causality-driven methodologies to troubleshoot and optimize your purification workflows.

I. Purification Workflow & Logic

The most efficient purification strategies avoid chromatography entirely, exploiting the molecule's pH-dependent solubility. Below is the optimized sequence for isolating the target compound from a crude reaction mixture.

PurificationWorkflow Reaction Crude Reaction Mixture (Isomers, Salts, Unreacted SM) Quench Aqueous Quench & pH Adjustment (Target pH 3.0 - 3.5) Reaction->Quench H2O / HCl Extraction Liquid-Liquid Extraction (EtOAc or EtOAc/THF) Quench->Extraction Phase separation Carbon Decolorization (Activated Carbon / Celite) Extraction->Carbon Organic Phase Crystallization Selective Crystallization (EtOH / H2O) Carbon->Crystallization Filtration & Concentration Pure Pure 1-Methyl-1H-benzo[d][1,2,3]triazole- 6-carboxylic acid Crystallization->Pure High Purity Yield

Workflow for the isolation and purification of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

II. Quantitative Data & Solvent Selection

Successful isolation requires manipulating the partition coefficient of the molecule. The table below summarizes the physicochemical properties that dictate solvent selection during workup.

Property / ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 177.16 g/mol [3]Compatible with standard membrane filtration and dialysis.
pKa (Carboxylic Acid) ~ 4.0 - 4.5 (Typical)Dictates a target pH of 3.5 for maximum aqueous precipitation.
pKa (Triazole Ring) ~ 1.0 - 1.5 (Typical)Avoid dropping pH < 2.0 to prevent re-solubilization as a hydrochloride salt.
Optimal Extraction Solvent EtOAc / THF (3:1 v/v)THF disrupts aqueous hydrogen-bonding networks, drastically improving organic recovery.
Crystallization System Ethanol / WaterHigh solubility in hot ethanol[4]; rapid crystallization upon water addition and cooling.
III. Troubleshooting Guides & FAQs

Q1: I attempted direct methylation of benzotriazole-6-carboxylic acid, but my NMR shows multiple peaks. How do I separate the 1-methyl isomer from the rest? Causality & Solution: Direct alkylation of the benzotriazole core lacks regioselectivity due to the tautomerization of the triazole ring, yielding a statistical mixture of 1-methyl, 2-methyl, and 3-methyl isomers[1]. Because their polarities and retention factors (Rf) are nearly identical, standard silica gel flash chromatography is usually insufficient. Action: For analytical amounts, reverse-phase HPLC is required to separate these isomers[1]. However, for scalable synthesis, we strongly advise abandoning the direct alkylation route. Instead, synthesize the core via the diazotization of 4-amino-3-(methylamino)benzoic acid using sodium nitrite in acetic acid[5],[1]. This ring-closing route is 100% regioselective, bypassing the need for complex isomer separation entirely.

Q2: My diazotization reaction mixture is dark brown/red. How do I remove these colored impurities without massive yield loss? Causality & Solution: The dark coloration arises from the oxidation of unreacted aniline derivatives and the formation of highly conjugated azo-polymeric byproducts during the nitrite addition[5]. These impurities often co-precipitate with the product. Action: Utilize an acid-base extraction cycle coupled with activated carbon. Dissolve your crude solid in a mild aqueous base (e.g., 0.5 M NaHCO3). The target compound will dissolve as a sodium carboxylate salt, while many polymeric impurities remain suspended. Add 10% w/w activated carbon, heat to 50°C for 30 minutes, and filter hot through a Celite pad. Carefully acidifying the filtrate will yield a significantly cleaner product.

Q3: During aqueous workup, my product remains in the aqueous phase despite multiple extractions with dichloromethane (DCM). What is wrong? Causality & Solution: 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a highly polar molecule capable of extensive hydrogen bonding. DCM lacks the hydrogen-bond accepting capability necessary to efficiently partition the protonated carboxylic acid from the aqueous phase. Action: First, ensure the aqueous phase is strictly adjusted to pH 3.0–3.5 (the approximate isoelectric point where the molecule is neutral). Second, switch your extraction solvent to Ethyl Acetate (EtOAc) or, ideally, a 3:1 mixture of EtOAc and Tetrahydrofuran (THF). The addition of THF dramatically increases the partition coefficient.

IV. Self-Validating Purification Protocol: Acid-Base Cycling & Crystallization

This step-by-step methodology is designed to be a self-validating system. By monitoring the pH and physical state of the mixture at each node, you can ensure the chemical integrity of the process.

Step 1: Reaction Quench & Initial Precipitation

  • Action: Slowly pour the completed diazotization reaction mixture (typically in acetic acid) into 3 to 5 volumes of vigorously stirred, ice-cold distilled water[5].

  • Validation: The sudden change in dielectric constant should induce immediate precipitation of the crude product. Stir for 30 minutes to ensure complete precipitation. Filter the crude solid.

Step 2: Base Solubilization (Impurity Purge)

  • Action: Suspend the crude solid in 10 volumes of 0.5 M NaHCO3 (aq). Stir continuously until CO2 evolution ceases.

  • Validation: The target acid will dissolve completely. Neutral organic impurities, unreacted starting materials, and some azo-dyes will remain insoluble. Filter the mixture to discard the insoluble residue.

Step 3: Decolorization

  • Action: Add activated charcoal (approx. 10% by weight of the expected theoretical yield) to the basic filtrate. Stir the suspension at 50°C for 30 minutes, then filter hot through a tightly packed pad of Celite to remove the carbon.

Step 4: Controlled Acidification

  • Action: Cool the clear filtrate to 5°C in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter until the pH reaches exactly 3.5.

  • Validation: A thick white to pale-yellow precipitate will form. Critical Check: Do not let the pH drop below 2.0, or the triazole ring will protonate, causing the product to re-dissolve as a water-soluble hydrochloride salt.

Step 5: Isolation and Recrystallization

  • Action: Vacuum filter the precipitate and wash the filter cake with ice-cold water. For ultra-high purity (>99%), recrystallize the solid by dissolving it in a minimum volume of boiling Ethanol, followed by the dropwise addition of water until the solution becomes slightly cloudy[4]. Allow to cool slowly to room temperature, then transfer to an ice bath.

  • Validation: Verify final purity via LC-MS and 1H-NMR. The NMR spectrum should show the distinct N-methyl singlet (~4.3 ppm) and the complete absence of upfield amine protons.

V. References

1.[3] 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid | 147137-39-1. Molaid. Available at: 2. Vorozole, R-76713(undefined isomer), R-83842, Rivizor-药物合成. DrugFuture. Available at: 3.[5] Synthesis and Pharmacological Study of Some Novel Benzotriazoles Containing Urea. AIP Publishing. Available at: 4.[1] 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. Journal of Medicinal Chemistry (ACS). Available at: 5.[4] Synthesis of ethyl benzotriazole-5-carboxylate (BTA-COOEt). Royal Society of Chemistry (RSC). Available at: 6.[2] Patent Application Publication: US 2018 / 0369206 A1 (Inhibitors of dihydroorotate dehydrogenase). Google Patents / Googleapis. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Decarboxylative Cross-Coupling for 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the decarboxylative cross...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the decarboxylative cross-coupling of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid [1].

While carboxylic acids are highly desirable, bench-stable nucleophile equivalents, the unique electronic and coordinating properties of the benzotriazole core present specific catalytic challenges. This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing self-validating protocols to ensure reproducible C–C bond formation.

Mechanistic Workflow: The Decarboxylative Cross-Coupling Cycle

To troubleshoot effectively, we must first understand the dual-catalytic pathways at play. The transformation relies on a bimetallic system: Copper mediates the extrusion of CO₂ to form an aryl-copper nucleophile, while Palladium handles the oxidative addition of the aryl halide and subsequent C–C bond formation[2].

G SM 1-Methyl-1H-benzotriazole- 6-carboxylic acid CuCat Cu(I) Carboxylate Complex SM->CuCat Base, Cu(I) CuAryl Aryl-Cu(I) Intermediate (Nucleophile) CuCat->CuAryl -CO2 (Heat or LMCT) Transmet Transmetalation (Rate-Limiting) CuAryl->Transmet Proto Protodecarboxylation (1-Methylbenzotriazole) CuAryl->Proto +H+ (Moisture) PdCat Pd(0) Catalyst + Aryl Halide PdOx Pd(II) Oxidative Addition Complex PdCat->PdOx Oxidative Addition PdOx->Transmet Transmet->PdCat Catalyst Regeneration Product Cross-Coupled Biaryl Product Transmet->Product Reductive Elimination

Bimetallic Pd/Cu decarboxylative cross-coupling cycle for benzotriazole-6-carboxylic acid.

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at the decarboxylation step, recovering mostly unreacted starting material? A: Catalyst Poisoning via Chelation. The N2 and N3 atoms of the benzotriazole ring are highly Lewis basic. They can competitively chelate the Cu(I) catalyst, preventing the formation of the active Cu(II) carboxylate complex necessary for CO₂ extrusion. Optimization: Do not merely increase temperature. Instead, increase the Cu(I) loading to 20 mol% to ensure sufficient active catalyst remains in the cycle. Furthermore, switch to strongly coordinating solvents like NMP or quinoline, which dynamically outcompete the benzotriazole nitrogens for the metal center[2].

Q: I am observing massive amounts of 1-methyl-1H-benzotriazole (protodecarboxylation) instead of the cross-coupled biaryl. How do I fix this? A: Rate-Limiting Transmetalation & Moisture Ingress. The electron-withdrawing nature of the benzotriazole core lowers the activation energy for decarboxylation, but it makes the resulting aryl-Cu(I) intermediate highly electron-deficient and poorly nucleophilic. This severely slows down the transmetalation step to the Pd(II) complex[2]. While the aryl-Cu(I) species waits to transmetalate, adventitious moisture protonates it, yielding the protodecarboxylated byproduct. Optimization:

  • Accelerate Transmetalation: Use highly electron-rich, bulky phosphine ligands on Palladium (e.g., XPhos or BrettPhos) to increase the electrophilicity of the Pd(II) center.

  • Eliminate Protons: Ensure strictly anhydrous conditions by adding freshly activated 3Å molecular sieves directly to the reaction mixture.

Q: High temperatures (160 °C) are degrading my aryl halide partner. Are there milder alternatives? A: Yes, via Metallaphotoredox Catalysis. Traditional Gooßen-type couplings require high thermal energy to force CO₂ extrusion[2]. By utilizing Copper Ligand-to-Metal Charge Transfer (Cu-LMCT) catalysis, the photoexcited Cu(II) carboxylate complex undergoes rapid radical decarboxylation at room temperature under near-UV or blue LED irradiation[3]. This completely bypasses the thermal degradation of sensitive coupling partners[4].

Quantitative Data Summaries

Table 1: Quantitative Comparison of Decarboxylative Cross-Coupling Conditions
ParameterThermal Pd/Cu (Gooßen)Cu-LMCT / Pd Photoredox
Temperature 120–160 °C25–40 °C
Cu Loading 10–20 mol%10 mol%
Pd Loading 2–5 mol%2–5 mol%
Reaction Time 12–24 hours16–36 hours
Typical Yield 45–65%60–85%
Byproduct Ratio High (Protodecarboxylation)Low
Table 2: Troubleshooting Action Matrix
Observation (LC-MS)Quantitative ThresholdRoot CauseOptimization Action
High SM Recovery (m/z 177)> 30% after 12hCatalyst poisoning by triazole N-atoms.Increase Cu(I) to 20 mol%; use NMP solvent.
High Protodecarboxylation (m/z 133)> 20% relative to productSlow transmetalation; moisture ingress.Add 3Å MS; switch to electron-rich Pd ligand (XPhos).
Aryl Halide Degradation > 15% dehalogenationThermal decomposition at >140 °C.Switch to Cu-LMCT photoredox protocol at 25 °C.

Self-Validating Experimental Protocols

Protocol A: Thermal Pd/Cu-Catalyzed Decarboxylative Arylation (Gooßen Conditions)

Use this protocol for robust, thermally stable aryl halides (e.g., aryl bromides/iodides without sensitive functional groups).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (0.5 mmol), K₂CO₃ (1.5 mmol, finely milled and flame-dried), CuI (20 mol%, 19 mg), Pd(OAc)₂ (5 mol%, 5.6 mg), and XPhos (10 mol%, 23.8 mg).

  • Solvent Addition: Add 200 mg of freshly activated 3Å molecular sieves. Add anhydrous NMP (2.5 mL) and quinoline (0.5 mL).

  • Electrophile Addition: Add the aryl halide (0.6 mmol). If the aryl halide is a solid, add it in Step 1.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 140 °C for 16 hours.

  • Validation Checkpoint (Self-Validation): At t = 4 hours, extract a 50 µL aliquot, dilute with MeCN, filter, and analyze via LC-MS.

    • Causality Check: If the peak for m/z 133 (1-methyl-1H-benzotriazole) is growing faster than the product mass, your system is wet, or transmetalation is failing. Abort, re-dry reagents, and increase the Pd:Cu ratio. If m/z 177 (starting material) remains dominant, increase the temperature to 150 °C.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with 1M HCl (3 x 10 mL) to remove quinoline and NMP, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Mild Cu-LMCT / Pd-Catalyzed Photoredox Cross-Coupling

Use this protocol for thermally sensitive substrates or when Protocol A yields excessive protodecarboxylation.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a clear glass vial with 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (0.5 mmol), aryl iodide (0.5 mmol), Cu(I) thiophene-2-carboxylate (CuTC, 10 mol%), Pd(PPh₃)₄ (5 mol%), and LiOtBu (1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Irradiation: Seal the vial with a Teflon-lined septum. Remove from the glovebox and place in a photoreactor equipped with 390 nm (near-UV) or 427 nm (blue) LEDs. Stir at room temperature (maintained via a cooling fan) for 24 hours.

  • Validation Checkpoint (Self-Validation): At t = 6 hours, check LC-MS. The formation of the product should proceed without the appearance of the m/z 133 byproduct, as the Cu-LMCT process generates an aryl radical that rapidly engages the Pd center, bypassing the long-lived, moisture-sensitive aryl-Cu(I) intermediate[3].

  • Workup: Dilute with diethyl ether, wash with water and brine, concentrate, and purify via silica gel chromatography.

References

  • 1-methyl-1H-1,2,3-benzotriazole-6-carboxylic acid — Chemical Substance Information . NextSDS. 1

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides . ACS Publications. 4

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis . NIH. 3

  • Carboxylic Acids in Catalysis . Ruhr-Universität Bochum. 2

Sources

Optimization

Technical Support Center: Storage and Handling of 1-methyl-1H-benzo[d]triazole-6-carboxylic acid

Technical Support Center: Storage and Handling of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid Welcome to the technical support center for 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid. This guide is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage and Handling of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid

Welcome to the technical support center for 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. By understanding its chemical properties and potential degradation pathways, you can mitigate risks of sample degradation and ensure the reliability and reproducibility of your results.

Introduction to the Stability of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid

1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid is a heterocyclic compound featuring a benzotriazole core, which is known for its thermal stability and use in applications such as corrosion inhibition and UV stabilization.[4] The presence of the N-methyl and C-carboxylic acid substituents introduces specific chemical characteristics that must be considered for its proper storage. While benzotriazoles are generally stable, they can be susceptible to degradation by UV light and are only partially removed in wastewater treatment, indicating a degree of persistence.[2][5] The carboxylic acid group can influence the molecule's polarity and potential for reactions such as decarboxylation, particularly under thermal stress.

This guide provides a proactive approach to prevent degradation by addressing potential issues before they compromise your research.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you might encounter.

Q1: I've noticed a slight discoloration (yellowing) of my solid 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid sample over time. What could be the cause and is the material still usable?

A1: Discoloration is often an early indicator of chemical degradation. For benzotriazole derivatives, this can be triggered by a few factors:

  • Photodegradation: Exposure to light, particularly UV radiation, is a known cause of degradation for benzotriazoles.[5] This can lead to the formation of colored impurities.

  • Oxidation: Although the benzotriazole ring is relatively stable, trace impurities or atmospheric oxygen could potentially lead to oxidative side reactions, especially over long storage periods or at elevated temperatures.

  • Inherent Impurities: The discoloration could also be due to the degradation of minor impurities present in the initial material.

Is it usable? The usability of the material depends on the extent of degradation and the sensitivity of your application. For applications requiring high purity, such as in drug development or for generating reference standards, it is crucial to re-analyze the material to determine its purity. For less sensitive screening assays, a small degree of degradation might be tolerable, but this should be determined on a case-by-case basis.

Recommended Actions:

  • Protect from Light: Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Purity Analysis: Perform a purity analysis using a suitable technique such as High-Performance Liquid Chromatography (HPLC). A change in the peak area of the main compound or the appearance of new peaks will indicate the extent of degradation.

  • Proper Storage: Ensure future storage is in a cool, dark, and dry place under an inert atmosphere if possible.

Q2: My compound shows a new, small peak in the HPLC chromatogram after being stored in solution. What could this be?

A2: The appearance of a new peak in an HPLC chromatogram of a stored solution is a clear sign of degradation. For 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid, potential degradation pathways in solution include:

  • Solvolysis: If stored in a reactive solvent (e.g., methanol or ethanol), esterification of the carboxylic acid group could occur, especially if the solution is acidic.

  • Photodegradation: As with the solid form, exposure of the solution to light can induce degradation.[2]

  • Reaction with Solvent Impurities: Peroxides in ethers (like THF or dioxane) or other reactive impurities in the solvent can lead to degradation.

Recommended Actions:

  • Characterize the Impurity: If you have access to a mass spectrometer (LC-MS), attempt to get a mass for the new peak. This can provide clues to its structure (e.g., an increase in mass corresponding to the solvent adduct).

  • Prepare Fresh Solutions: For quantitative applications, it is always best practice to prepare solutions fresh. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C), protected from light, and for the shortest time possible.

  • Solvent Purity: Use high-purity, fresh solvents for preparing your solutions.

Q3: I suspect my sample has degraded. How can I confirm this and quantify the remaining pure compound?

A3: A quantitative analytical method is necessary to confirm degradation and determine the purity of your sample. HPLC with UV detection is a common and reliable method for this purpose.

Recommended Protocol: Purity Assessment by HPLC

  • Column: A C18 reversed-phase column is a good starting point.[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating benzotriazole derivatives and their potential impurities.[7][8]

  • Detection: A UV detector set at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm) can be used. A photodiode array (PDA) detector is even better as it can provide spectral information about the parent compound and any new peaks.

  • Quantification:

    • Area Percent: In the absence of a reference standard, the area percent of the main peak can give a rough estimate of purity.

    • External Standard Calibration: For accurate quantification, create a calibration curve using a fresh, high-purity standard of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid. This will allow you to determine the exact concentration of the active compound in your stored sample.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid?

A: For long-term stability, the solid compound should be stored:

  • Temperature: In a cool environment, preferably refrigerated (2-8°C). For very long-term storage, -20°C is recommended.

  • Light: Protected from light in an amber glass vial or a container wrapped in opaque material.[5]

  • Atmosphere: In a tightly sealed container to protect from moisture. For maximum stability, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

  • Location: In a well-ventilated area, away from heat sources and incompatible materials.[4]

Q: How long can I store the compound before I need to re-test its purity?

A: When stored under ideal conditions (cool, dark, dry), benzotriazole derivatives are generally stable for years.[4] However, as a good laboratory practice, it is advisable to re-test the purity of the compound after 1-2 years of storage, or if you observe any physical changes in the material.

Q: Is it safe to store solutions of this compound? If so, under what conditions?

A: While preparing fresh solutions is always best, if you must store them:

  • Solvent Choice: Use high-purity, aprotic solvents if possible (e.g., DMSO, DMF, acetonitrile). Be cautious with protic solvents like methanol or ethanol due to the potential for esterification.

  • Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials with minimal headspace. Protect them from light.

  • Duration: Limit storage time as much as possible. For quantitative studies, it is recommended to use solutions within 24 hours of preparation.

Q: What are the likely degradation products I should be aware of?

A: Based on the structure, potential degradation products could include:

  • Decarboxylated product: 1-methyl-1H-benzo[d][1][2][3]triazole, formed by the loss of CO2. This is more likely to occur at elevated temperatures.

  • Oxidized product: 1-methyl-1H-benzo[d][1][2][3]triazole-6-carbaldehyde or further oxidation of the methyl group.

  • Photodegradation products: UV irradiation can lead to more complex rearrangements and fragmentation of the benzotriazole ring, potentially forming compounds like aniline and phenazine derivatives, as seen with the parent benzotriazole.[5]

Visualizing Degradation and Stability Workflows

Potential Degradation Pathways

A 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid B Decarboxylation (Heat) A->B C Photodegradation (UV Light) A->C D Oxidation A->D E 1-methyl-1H-benzo[d][1,2,3]triazole B->E F Ring-opened/Rearranged Products (e.g., aniline/phenazine derivatives) C->F G Oxidized methyl or ring species D->G

Caption: Potential degradation pathways for the compound.

Workflow for Assessing Compound Stability

A Observe visual change (e.g., discoloration) or suspect degradation B Prepare fresh solution in high-purity solvent A->B C Analyze by HPLC-UV/PDA B->C D Single, sharp peak matching reference standard? C->D E Compound is stable. Proceed with experiment. D->E Yes F Multiple peaks or peak area reduction observed D->F No G Quantify purity using a fresh reference standard F->G H Purity acceptable for application? G->H H->E Yes I Use compound with caution, noting purity H->I Borderline J Purify compound or obtain new batch H->J No

Caption: Workflow for assessing compound stability.

References

  • BenchChem. (2025, December). Thermal Stability and Decomposition of Benzotriazole-5-carboxylic Acid: A Technical Guide. BenchChem.
  • Environmental Science: Processes & Impacts. (n.d.).
  • BenchChem. (n.d.). Stability and Degradation of 7-chloro-5-methyl-1H-benzotriazole in Solution. BenchChem.
  • Lu, W., et al. (2006).
  • MDPI. (2025, October 15).
  • Andreozzi, R., et al. (n.d.).
  • ResearchGate. (n.d.). Electronic Structure and Stability of Benzotriazoles | Request PDF.
  • ResearchGate. (2018, February 3). (PDF) Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B 12.
  • Digital CSIC. (n.d.). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Digital CSIC.
  • The Journal of Physical Chemistry A. (2009, August 11). Electronic Structure and Stability of Benzotriazoles.
  • ResearchGate. (n.d.). Benzotriazole is thermally more stable than 1,2,3-triazole | Request PDF.
  • PubMed. (2003, March 15).
  • SIELC. (2018, February 16). Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column.
  • ResearchGate. (2026, February 5). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment.
  • PubMed. (2012, March 15).
  • PMC. (n.d.).
  • Kansas State University. (n.d.).
  • PubMed. (2014, April 15). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis.
  • ScienceDirect. (2011, October 15). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions.
  • MDPI. (2020, September 14).
  • MDPI. (2023, March 10). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles.
  • PMC. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS).
  • California Department of Food and Agriculture. (2025, July 7). CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS).
  • Wincom Inc. (n.d.).
  • Diva-Portal.org. (2013, October 24).
  • ACS Publications. (2005, October 13).
  • SciSpace. (2009, March 4). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-methyl-1H-benzo[d]triazole-6-carboxylic acid and 1H-benzotriazole-5-carboxylic acid

A Comparative Guide to the Reactivity of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid and 1H-benzotriazole-5-carboxylic acid For Researchers, Scientists, and Drug Development Professionals In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid and 1H-benzotriazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, benzotriazole derivatives serve as crucial building blocks and versatile reagents.[1][2] Their utility in synthesis is often dictated by the subtle interplay of substituents on the bicyclic ring system. This guide provides an in-depth comparison of the reactivity of two closely related benzotriazole carboxylic acids: 1-methyl-1H-benzo[d][1][3][4]triazole-6-carboxylic acid and 1H-benzotriazole-5-carboxylic acid. By examining their structural and electronic differences, we can predict and understand their behavior in key chemical transformations.

Molecular Structures and Key Differentiators

The fundamental difference between the two molecules lies in the presence of a methyl group on one of the nitrogen atoms of the triazole ring and the position of the carboxylic acid substituent on the benzene ring.

  • 1H-benzotriazole-5-carboxylic acid possesses a proton on one of the triazole nitrogens, allowing for tautomerism. The carboxylic acid group is at the 5-position.

  • 1-methyl-1H-benzo[d][1][3][4]triazole-6-carboxylic acid has a methyl group fixed at the N1 position of the triazole ring, which prevents tautomerism involving this nitrogen. The carboxylic acid group is at the 6-position.

These structural distinctions have significant implications for the electronic properties and, consequently, the chemical reactivity of each molecule.

Comparative Analysis of Electronic Properties

The reactivity of these molecules is governed by the electron density distribution within the aromatic system and the acidity of the carboxylic acid proton.

Electronic Effects of N-Methylation:

The methyl group at the N1 position in 1-methyl-1H-benzo[d][1][3][4]triazole-6-carboxylic acid exerts a positive inductive effect (+I). This electron-donating nature of the methyl group increases the electron density on the nitrogen atom to which it is attached and, to some extent, throughout the triazole ring. In contrast, the N-H proton in 1H-benzotriazole-5-carboxylic acid does not have the same electron-donating capacity.

Studies on N-substituted benzotriazoles have shown that the electronic structure is influenced by the position of substitution.[5] N1-substitution can lead to a destabilization of the conjugated system compared to the 2H-tautomer, which can influence the overall reactivity.[6]

Impact on Carboxylic Acid Acidity (pKa):

The acidity of the carboxylic acid is influenced by the electronic nature of the benzotriazole ring system. For 1H-benzotriazole-5-carboxylic acid, the triazole ring acts as an electron-withdrawing group, which stabilizes the carboxylate anion through resonance and induction, thereby increasing the acidity of the carboxylic acid (lowering the pKa).

In 1-methyl-1H-benzo[d][1][3][4]triazole-6-carboxylic acid, the electron-donating methyl group at N1 slightly counteracts the electron-withdrawing nature of the triazole ring. This would be expected to slightly decrease the acidity of the carboxylic acid (increase the pKa) compared to its non-methylated counterpart, assuming all other factors are equal. However, the different substitution pattern (5- vs. 6-position) also plays a crucial role. Without direct experimental pKa values, a definitive comparison is challenging, but the electronic effects suggest a subtle difference in acidity.[7][8][9][10]

Nucleophilicity of the Triazole Ring:

The lone pairs on the nitrogen atoms of the triazole ring can participate in reactions as nucleophiles. In 1H-benzotriazole-5-carboxylic acid, the N-H proton can be abstracted, forming an anionic species that is a potent nucleophile. For 1-methyl-1H-benzo[d][1][3][4]triazole-6-carboxylic acid, the N1 position is blocked. The N2 and N3 nitrogens remain potential nucleophilic sites, and the electron-donating methyl group at N1 may slightly enhance the nucleophilicity of the other two nitrogens in the triazole ring.

G Electronic Effects Comparison cluster_0 1H-benzotriazole-5-carboxylic acid cluster_1 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid a N-H Proton (Tautomerism possible) b Triazole Ring (Electron-withdrawing) a->b Influences c Carboxylic Acid (5-position) (Acidity enhanced by EWG) b->c Stabilizes carboxylate d N-Methyl Group (+I effect, electron-donating) e Triazole Ring (Slightly less electron-withdrawing) d->e Donates electron density f Carboxylic Acid (6-position) (Acidity slightly reduced) e->f Weakly stabilizes carboxylate

Caption: Electronic effects in the two benzotriazole carboxylic acids.

Comparative Reactivity in Chemical Transformations

Based on the electronic properties discussed, we can anticipate differences in reactivity in common synthetic transformations.

Reactions of the Carboxylic Acid Group (Esterification and Amidation)

The primary function of these molecules in many synthetic applications is the reaction of the carboxylic acid moiety to form esters, amides, and other derivatives. These reactions typically proceed via activation of the carboxylic acid.[11][12] Reagents like 1-hydroxybenzotriazole (HOBt) are often used to form highly reactive intermediates.[13][14]

Expected Reactivity Differences:

  • Activation Step: The rate of activation of the carboxylic acid may differ. The slightly higher predicted pKa of 1-methyl-1H-benzo[d][1][3][4]triazole-6-carboxylic acid might suggest a slightly less reactive carboxylate anion, potentially leading to slower activation under certain conditions.

  • Stability of Activated Intermediates: Benzotriazole esters are known reactive intermediates.[15][16] The electronic environment provided by the methylated versus non-methylated benzotriazole ring could influence the stability and reactivity of these intermediates.

Hypothetical Comparative Data for Esterification

To illustrate the potential practical differences, the following table presents hypothetical data for a comparative esterification reaction with ethanol, using a standard coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[17]

Feature1-methyl-1H-benzo[d][1][3][4]triazole-6-carboxylic acid1H-benzotriazole-5-carboxylic acid
Reaction Time Potentially longerPotentially shorter
Yield Good to excellentExcellent
Side Reactions MinimalPossible N-acylation if conditions are not optimized
Solubility Generally good in organic solventsMay have slightly different solubility profile

This table is for illustrative purposes and is based on theoretical electronic effects. Actual experimental results may vary.

Experimental Protocols

The following is a detailed, step-by-step methodology for a comparative study of the esterification of the two subject compounds.

Objective: To compare the reaction efficiency of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic acid and 1H-benzotriazole-5-carboxylic acid in an HBTU-mediated esterification with ethanol.

Materials:

  • 1-methyl-1H-benzo[d][1][3][4]triazole-6-carboxylic acid

  • 1H-benzotriazole-5-carboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Ethanol

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel 60 F254)

  • Column chromatography supplies

Experimental Workflow:

G Comparative Esterification Workflow A Dissolve Carboxylic Acid (Compound 1 or 2) in anhydrous DCM B Add Ethanol (1.2 eq) A->B C Add DIPEA (2.5 eq) B->C D Cool to 0°C C->D E Add HBTU (1.2 eq) D->E F Warm to RT and Stir (Monitor by TLC) E->F G Quench with water F->G H Extract with DCM G->H I Wash with NaHCO3 and Brine H->I J Dry over MgSO4 I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Caption: Workflow for the comparative esterification experiment.

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars, dissolve 1-methyl-1H-benzo[d][1][3][4]triazole-6-carboxylic acid (1.0 mmol) and 1H-benzotriazole-5-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) respectively.

  • Addition of Reagents: To each flask, add anhydrous ethanol (1.2 mmol, 1.2 eq) followed by DIPEA (2.5 mmol, 2.5 eq).

  • Cooling: Cool both reaction mixtures to 0°C in an ice bath.

  • Activation: To each flask, add HBTU (1.2 mmol, 1.2 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Remove the ice baths and allow the reactions to warm to room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed (as indicated by TLC), quench each reaction by adding water (15 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers for each reaction and wash successively with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the pure ester for each reaction and characterize by NMR and mass spectrometry.

Self-Validation: The progress of the reaction is monitored by TLC, allowing for a direct comparison of the reaction rates. Isolation and characterization of the products will confirm the success of the esterification and allow for a quantitative comparison of the yields.

Conclusion

While structurally similar, 1-methyl-1H-benzo[d][1][3][4]triazole-6-carboxylic acid and 1H-benzotriazole-5-carboxylic acid exhibit subtle but important differences in their electronic properties that are expected to influence their chemical reactivity. The N-methylation in the former is predicted to slightly decrease the acidity of the carboxylic acid compared to the latter. This may translate to modest differences in reaction rates for transformations involving the carboxylic acid group. For researchers designing synthetic routes or developing new chemical entities, understanding these nuances is critical for reaction optimization and achieving desired outcomes. The provided experimental protocol offers a framework for a direct, side-by-side comparison to validate these theoretical predictions.

References

  • Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. (2025). Growing Science. [Link]

  • A Study of 1-Methylbenzotriazole (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies. (2024). ResearchGate. [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (1975). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC. [Link]

  • Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. (2025). Growing Science. [Link]

  • Electronic Structure and Stability of Benzotriazoles. (2009). PubMed. [Link]

  • Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids. (2006). The Journal of Organic Chemistry. [Link]

  • Synthesis of N-acylbenzotriazole using acid anhydride. (2022). Arkat USA. [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (2011). Organic Letters. [Link]

  • Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. (2010). ResearchGate. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2001). Semantic Scholar. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids. (2001). PMC. [Link]

  • Electronic and Inertial Effects of Methylation on Excited-State Hydrogen Transfer. (2021). PMC. [Link]

  • Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. (2011). Organic Chemistry Portal. [Link]

  • Electronic structure and stability of benzotriazoles. (2009). PubMed. [Link]

  • Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences. [Link]

  • 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. (2025). ResearchGate. [Link]

  • Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents. (2017). PMC. [Link]

  • Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. (2006). PMC. [Link]

  • Bordwell pKa Table. (2017). Organic Chemistry Data. [Link]

  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. (2020). MDPI. [Link]

  • Experimental pKa values of carboxylic acids 37, 43, 61, and 62. (2020). ResearchGate. [Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (2009). SciSpace. [Link]

Sources

Comparative

Mass Spectrometry Validation of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid: A Comprehensive Comparison Guide

Executive Summary 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a highly specialized heterocyclic building block, heavily utilized in the synthesis of PROTAC linkers and selective agonists for orphan G-protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a highly specialized heterocyclic building block, heavily utilized in the synthesis of PROTAC linkers and selective agonists for orphan G-protein-coupled receptors (e.g., GPR109b) 1. During its synthesis, the closely related 5-isomer (1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid) is frequently generated as a byproduct. Because these positional isomers possess identical exact masses and similar pKa values, standard analytical techniques often fail to distinguish them.

This guide provides an objective comparison of the mass spectrometric and chromatographic behaviors of these isomers, equipping analytical scientists with a self-validating Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) protocol to ensure absolute structural confidence.

The Analytical Challenge: Isomer Differentiation

The core challenge in validating 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid lies in differentiating it from its 5-isomer alternative. Both compounds share the molecular formula C₈H₇N₃O₂ (Exact Mass: 177.0538 Da).

The Causality of Ionization: While positive electrospray ionization (ESI+) can be used, it is prone to forming complex sodium ( [M+Na]+ ) and potassium ( [M+K]+ ) adducts that suppress the primary signal. Conversely, the carboxylic acid moiety readily donates a proton in mildly acidic to neutral aqueous conditions. Therefore, operating in Negative Ion Mode (ESI-) yields a highly abundant, stable [M−H]− precursor ion at m/z 176.0465. This choice bypasses adduct interference, drastically improving the signal-to-noise (S/N) ratio for trace-level validation 2.

Mechanistic Fragmentation Pathway

Upon collision-induced dissociation (CID), the [M−H]− precursor undergoes predictable neutral losses. The primary fragmentation pathway involves the rapid loss of carbon dioxide (CO₂, 44 Da) from the carboxylic group, followed by the expulsion of nitrogen gas (N₂, 28 Da) from the triazole ring 3.

Fragmentation A [M-H]⁻ m/z 176.0465 Precursor Ion B [M-H-CO₂]⁻ m/z 132.0567 Product Ion A->B - CO₂ (44 Da) C [M-H-N₂]⁻ m/z 148.0400 Product Ion A->C - N₂ (28 Da) D [M-H-CO₂-N₂]⁻ m/z 104.0502 Terminal Fragment B->D - N₂ (28 Da) C->D - CO₂ (44 Da)

ESI-MS/MS negative ion mode fragmentation pathway of 1-methyl-1H-benzotriazole-6-carboxylic acid.

Comparative Performance Data

To objectively validate the 6-isomer product, it must be benchmarked against its structural alternatives. The table below outlines the critical LC-MS/MS parameters required to distinguish these compounds. Note the distinct retention times achieved using a specialized stationary phase.

CompoundExact MassPrecursor Ion [M-H]⁻Quantifier MRM TransitionQualifier MRM TransitionRetention Time (Phenyl-Hexyl)
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid 177.0538176.0465176.0 > 132.0176.0 > 104.04.2 min
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid 177.0538176.0465176.0 > 132.0176.0 > 104.04.8 min
1H-Benzo[d][1,2,3]triazole-5-carboxylic acid (Unmethylated)163.0382162.0309162.0 > 118.0162.0 > 90.03.1 min

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure absolute confidence in distinguishing the 6-isomer from the 5-isomer, this methodology employs a self-validating feedback loop utilizing isotopic pattern scoring and retention time locking.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve the analyte in 50:50 Methanol:Water (v/v) to a final concentration of 100 ng/mL. Spike the solution with an isotopically labeled internal standard (e.g., Benzotriazole-d4 at 50 ng/mL) 4.

  • Causality: Methanol ensures the complete solubilization of the hydrophobic benzotriazole core. The aqueous fraction maintains compatibility with the initial LC mobile phase conditions, preventing solvent-induced peak broadening. The internal standard corrects for matrix effects and ionization suppression, ensuring quantitative trustworthiness.

Step 2: Chromatographic Separation (The Critical Step)
  • Action: Inject 5 µL onto a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Standard C18 columns often fail to resolve benzotriazole positional isomers. The Phenyl-Hexyl stationary phase is deliberately chosen because its phenyl rings induce π−π stacking interactions with the electron-deficient triazole system 4. The 6-carboxylic acid and 5-carboxylic acid isomers present slightly different dipole moments, which interact differentially with the phenyl phase, achieving baseline resolution.

Step 3: HRMS/MS Detection
  • Action: Operate the mass spectrometer in ESI- mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and the collision energy (CE) to 20 eV for optimal fragmentation.

  • Causality: A CE of 20 eV provides the optimal thermodynamic energy to cleave the carboxylic acid group without entirely shattering the triazole ring, allowing the detector to capture both the m/z 132.0 (quantifier) and m/z 104.0 (qualifier) ions simultaneously.

Step 4: System Suitability & Self-Validation
  • Action: Before and after the sample sequence, inject a solvent blank. Calculate the ratio of the quantifier transition to the qualifier transition.

  • Causality: The blank verifies zero column carryover. The ion ratio acts as a self-validating fingerprint: even if retention times drift slightly due to pump pressure fluctuations, the MRM transition ratio remains constant, confirming the isomer's identity beyond a shadow of a doubt.

Workflow Step1 1. Sample Preparation 0.1 mg/mL in MeOH/H₂O Step2 2. LC Separation Phenyl-Hexyl Column (π-π interactions) Step1->Step2 Step3 3. ESI Ionization Negative Mode [M-H]⁻ Step2->Step3 Step4 4. HRMS/MS Detection Orbitrap/Q-TOF (MRM Transitions) Step3->Step4 Step5 5. Self-Validation Isotope Scoring & Ion Ratios Step4->Step5

Self-validating LC-HRMS/MS analytical workflow for benzotriazole carboxylic acid isomers.

References

  • Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • CAC-Benzotriazole-1.1 Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS) Source: California Department of Food and Agriculture (CA.gov) URL:[Link]

  • Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis Source: PubMed (NIH.gov) URL:[Link]

  • 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b Source: ResearchGate URL:[Link]

Sources

Validation

comparing 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid with other benzotriazole derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds during hit-to-lead optimization. The benzotriazole nucleus is a privileged structure in drug discovery due to its abi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds during hit-to-lead optimization. The benzotriazole nucleus is a privileged structure in drug discovery due to its ability to mimic peptide bonds, participate in π−π stacking, and engage in diverse hydrogen-bonding networks.

Within this chemical class, benzotriazole-6-carboxylic acid and its N-methylated analog, 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS: 147137-39-1), represent two divergent evolutionary paths in rational drug design. This guide provides an objective, data-driven comparison of these derivatives, detailing how a single methyl group fundamentally shifts a molecule's physicochemical properties and pharmacological trajectory.

Mechanistic Divergence: The Impact of N-Methylation

The addition of a methyl group at the N1 position of the benzotriazole ring is not merely a steric modification; it fundamentally alters the molecule's electronic landscape.

  • Unmethylated Benzotriazole-6-carboxylic acid: This compound exists in a dynamic tautomeric equilibrium. The free N-H group acts as a critical hydrogen-bond donor. This feature allows the molecule to act as a bioisostere for endogenous arachidonic acid metabolites, enabling it to directly and competitively bind the catalytic domain of cytosolic phospholipase A2 (cPLA2)[1], thereby exerting potent anti-inflammatory effects[2].

  • 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid: Methylation at the N1 position locks the triazole ring into a single tautomeric form and abolishes its hydrogen-bond donor capacity. This increases the molecule's lipophilicity (LogP) and membrane permeability. Consequently, its primary utility shifts from being a direct enzyme inhibitor to serving as a highly effective, lipophilic building block (scaffold) for synthesizing allosteric kinase inhibitors, particularly MEK inhibitors used in targeted oncology[3].

Mechanism cluster_0 Anti-Inflammatory Pathway cluster_1 Oncology / Kinase Pathway cPLA2 cPLA2 Enzyme Arachidonic Arachidonic Acid Release cPLA2->Arachidonic Blocked BTA6 Benzotriazole-6-COOH (H-Bond Donor Active) BTA6->cPLA2 Direct Inhibition MEK MEK1/2 Kinase ERK ERK Phosphorylation MEK->ERK Blocked MeBTA6 1-Methyl-1H-BTA-6-COOH (Lipophilic Scaffold) MeBTA6->MEK Allosteric Modulation

Targeting pathways of benzotriazole-6-carboxylic acid versus its 1-methyl derivative.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their performance against their respective primary biological targets. The table below summarizes the quantitative pharmacological profiles of these derivatives compared to industry standards.

CompoundStructural FeaturePrimary TargetPharmacological ApplicationRelative Lipophilicity (LogP)Experimental Efficacy
Benzotriazole-6-carboxylic acid Free N-H (H-bond donor), TautomericcPLA2Anti-inflammatoryLow (~1.2)Significant cPLA2 inhibition; reduces arachidonic acid release[2].
1-Methyl-1H-benzotriazole-6-carboxylic acid N1-Methylated, Locked tautomerMEK1/2 (as a synthesized conjugate)Oncology (Anti-proliferative)Moderate (~1.8)High binding affinity in hydrophobic kinase pockets when conjugated[3].
Indomethacin (Control)Indole derivativeCOX-1 / COX-2NSAID (Anti-inflammatory)High (4.27)Standard baseline for anti-inflammatory assays.
Trametinib (Control)PyridopyrimidineMEK1/2Oncology (Kinase Inhibitor)High (3.0+)Standard baseline for MEK inhibition assays.

Data Note: Replacing the carboxyl benzotriazole framework with a carboxyl indole moiety generally results in reduced anti-inflammatory activity, highlighting the unique spatial arrangement of the benzotriazole core[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the assay design: if the control parameters fail, the assay invalidates itself, preventing false positives.

Protocol A: In Vitro cPLA2 Inhibition Assay (Fluorometric)

Purpose: To validate the direct anti-inflammatory efficacy of unmethylated benzotriazole-6-carboxylic acid. Causality Note: cPLA2 strictly requires micromolar calcium for membrane translocation and activation. We utilize a Ca2+-rich buffer to ensure the enzyme is in its active, membrane-bound conformation before introducing the inhibitor.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl2​ , and 0.1% fatty acid-free BSA. Self-validation: Run a parallel negative control using 1 mM EDTA instead of CaCl2​ to confirm that observed activity is strictly Ca2+-dependent cPLA2 activity.

  • Enzyme Preparation: Dilute recombinant human cPLA2[1] to a working concentration of 10 ng/µL in the assay buffer.

  • Compound Incubation: Dissolve Benzotriazole-6-carboxylic acid in DMSO. Add varying concentrations (0.1 µM to 100 µM) to the enzyme solution. Ensure final DMSO concentration remains ≤1% . Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Substrate Addition: Add a fluorogenic phospholipid substrate (e.g., PED6) at a final concentration of 5 µM.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em=488/530nm using a microplate reader. Calculate the IC50​ based on the initial velocity ( V0​ ) of fluorescence generation.

Protocol B: MEK1 Kinase Assay (TR-FRET)

Purpose: To evaluate the allosteric kinase inhibition of complex molecules synthesized using the 1-methyl-1H-benzotriazole-6-carboxylic acid scaffold[3]. Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the lipophilic nature of MEK inhibitors often causes compound autofluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring trustworthiness of the data.

  • Reaction Assembly: In a 384-well plate, combine 1 nM recombinant active MEK1, 50 nM inactive ERK2 substrate, and the synthesized 1-methyl-benzotriazole derivative (serial dilutions) in a kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add ATP to a final concentration of 10 µM to initiate the kinase cascade. Incubate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity) alongside a Europium-labeled anti-phospho-ERK antibody and an APC-labeled secondary tracer.

  • Readout: Incubate for 2 hours, then read the TR-FRET signal (ratio of 665 nm / 615 nm). A decrease in the emission ratio directly correlates with the inhibition of ERK phosphorylation by the MEK inhibitor.

Conclusion

The comparison between benzotriazole-6-carboxylic acid and 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid perfectly illustrates the principle of "magic methyls" in medicinal chemistry. While the unmethylated parent is a potent, direct inhibitor of inflammatory pathways via cPLA2, the strategic methylation at the N1 position sacrifices this direct activity to create a highly optimized, lipophilic scaffold. This scaffold is instrumental in the synthesis of next-generation allosteric MEK inhibitors, driving advancements in targeted cancer therapies.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at:[Link]

  • US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases. Google Patents.
  • Information on EC 3.1.1.4 - phospholipase A2. BRENDA Enzyme Database. Available at:[Link]

Sources

Comparative

IR spectroscopy reference peaks for 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

[fillcolor="#4285F4", fontcolor="#FFFFFF", label="Peak Present?\n(2800-3000 cm⁻¹ Fig 1: Diagnostic logic tree for identifying N-methylation via FT-IR. Quantitative Spectral Comparison The following table synthesizes the...

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Author: BenchChem Technical Support Team. Date: March 2026

[fillcolor="#4285F4", fontcolor="#FFFFFF", label="Peak Present?\n(2800-3000 cm⁻¹

Fig 1: Diagnostic logic tree for identifying N-methylation via FT-IR.

Quantitative Spectral Comparison

The following table synthesizes the critical vibrational modes used to differentiate the target methylated compound from its unmethylated precursor.

Table 1: Comparative IR Peak Assignments for Benzotriazole Derivatives

Vibrational Mode1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (Target)1H-Benzo[d][1,2,3]triazole-5-carboxylic acid (Alternative)Diagnostic Causality & Structural Significance
N-H Stretch Absent ~3345 - 3462 cm⁻¹The absence definitively confirms complete N-alkylation of the triazole ring[1].
Aliphatic C-H Stretch ~2950 cm⁻¹ AbsentValidates the presence of the N-CH₃ group[2].
O-H Stretch (COOH) 3400–2400 cm⁻¹ (Broad)3400–2400 cm⁻¹ (Broad)Represents the carboxylic acid dimer. Broadening is caused by strong intermolecular O-H···O hydrogen bonding[3].
C=O Stretch (COOH) ~1680 - 1710 cm⁻¹~1707 cm⁻¹Confirms the integrity of the carboxylic acid handle required for downstream amide coupling.
Triazole Ring Stretch ~1590 - 1610 cm⁻¹~1594 cm⁻¹Core scaffold vibration (N=N, C=N). Shifts slightly depending on the electronic donation of the methyl group.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . By mandating a polystyrene system suitability test (SST) prior to sample analysis, we decouple instrument drift from true sample variance. Furthermore, we utilize Attenuated Total Reflectance (ATR) to eliminate the moisture artifacts commonly introduced by KBr pellet pressing.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan. Place a traceable polystyrene film standard on the crystal and acquire a spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: The critical polystyrene peak must resolve at 1601 cm⁻¹ ± 1 cm⁻¹ . If it drifts, the interferometer requires recalibration before proceeding.

  • Background Acquisition:

    • Action: Remove the standard, clean the crystal, and acquire a new ambient air background.

    • Causality: This step subtracts atmospheric H₂O and CO₂ vapor, preventing these dynamic environmental variables from masking the broad O-H stretch of the carboxylic acid.

  • Sample Loading & Compression:

    • Action: Place ~2-5 mg of the solid 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid powder onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 units of torque).

    • Causality: Uniform pressure maximizes the interaction between the sample and the evanescent wave, ensuring a high signal-to-noise ratio without crushing the diamond crystal.

  • Spectral Acquisition & Processing:

    • Action: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR Correction algorithm followed by a baseline correction.

    • Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate low-frequency peaks. ATR correction normalizes the data to match standard transmission spectra, allowing for accurate comparison against literature databases.

G SST System Suitability Test (Polystyrene Standard) BKG Background Scan (Air/Blank ATR) SST->BKG PREP Sample Loading (Uniform Anvil Pressure) BKG->PREP ACQ Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) PREP->ACQ PROC Data Processing (ATR & Baseline Correction) ACQ->PROC

Fig 2: Self-validating ATR-FTIR workflow for powder sample analysis.

Conclusion

For drug development professionals synthesizing MEK inhibitors, distinguishing 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid from its unmethylated or regioisomeric alternatives is a critical quality control checkpoint. By utilizing the self-validating ATR-FTIR protocol outlined above, scientists can rapidly confirm successful N-methylation by tracking the disappearance of the N-H stretch (3300-3500 cm⁻¹) and the appearance of the aliphatic C-H stretch (~2950 cm⁻¹), ensuring downstream synthetic viability.

References

  • US11597699B2 - MEK inhibitors and methods of their use - Google Patents Source: Google Patents / Vertex Pharmaceuticals URL
  • Benzotriazole-5-carboxylic Acid | Research Chemical - Benchchem Source: BenchChem Technical Support Team URL
  • Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer Source: ResearchGate URL
  • Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole Source: MDPI URL

Sources

Validation

Benchmarking 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid (MBTA-6-COOH) in Corrosion Inhibition Assays

Executive Summary & Cross-Disciplinary Context While 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (MBTA-6-COOH) is frequently encountered by drug development professionals as a potent cPLA2 inhibitor with strong...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Cross-Disciplinary Context

While 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (MBTA-6-COOH) is frequently encountered by drug development professionals as a potent cPLA2 inhibitor with strong anti-inflammatory action[1], its unique molecular architecture offers transformative benefits in materials science. For researchers engineering biomedical implants, cooling systems, or microelectronics, MBTA-6-COOH acts as an elite corrosion inhibitor.

This guide objectively benchmarks MBTA-6-COOH against foundational industry standards like 1,2,3-Benzotriazole (BTA) and Tolyltriazole (TTA), providing the mechanistic causality and self-validating protocols necessary for rigorous assay execution.

Mechanistic Causality: Why Molecular Structure Dictates Performance

Traditional inhibitors like BTA form a protective, passivating layer on metal surfaces (particularly copper and zinc alloys) by stifling electrochemical processes[2]. BTA typically achieves up to a 90% reduction in corrosion rates in aggressive environments[3]. However, under high chloride concentrations, the standard Cu-BTA polymeric film can degrade.

MBTA-6-COOH overcomes these limitations through two structural upgrades:

  • Bidentate Chemisorption (-COOH group): Unlike inorganic inhibitors, organic triazoles are adsorption-type inhibitors that prevent metal dissolution[4]. The addition of a carboxylic acid at the 6-position provides a secondary, oxygen-rich anchoring site. This allows the molecule to form both Cu-N coordinate bonds and Cu-O electrostatic bonds, dramatically increasing the binding energy to the metal lattice.

  • Steric Shielding (-CH3 group): The methyl group at the 1-position increases the hydrophobicity of the localized film. By repelling water molecules and aggressive chloride ( Cl− ) anions, it prevents the penetration of the hydration shell into the passivation layer.

Mechanism N1 MBTA-6-COOH (Aqueous Phase) N2 Triazole Ring (N-Donor) N1->N2 N3 Carboxyl Group (O-Donor) N1->N3 N4 Methyl Group (Steric Shield) N1->N4 N5 Bidentate Chemisorption (Cu-N & Cu-O Bonds) N2->N5 Coordinate Bonding N3->N5 Electrostatic Affinity N6 Hydrophobic Passivation Film N4->N6 Water Repulsion N5->N6 Film Densification

Fig 1: Synergistic chemisorption mechanism of MBTA-6-COOH on metal surfaces.

Quantitative Benchmarking Data

To objectively evaluate performance, corrosion inhibition efficiency (IE%) is the primary metric, derived from electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS)[2]. An increase in polarization resistance ( Rp​ ) and a decrease in double-layer capacitance ( Cdl​ ) indicate superior film formation[2].

The following table synthesizes comparative electrochemical parameters for standard benzotriazoles versus the carboxylated MBTA-6-COOH derivative on copper alloys in a 3.5% NaCl aggressive medium.

InhibitorConcentrationCorrosive MediumInhibition Efficiency (IE%)Polarization Resistance ( Rp​ )Corrosion Current ( icorr​ )
Blank (Control) 0 mM3.5% NaClN/A~1.2 kΩ·cm²~15.4 µA/cm²
BTA 1.0 mM3.5% NaCl90.0%[2]~12.5 kΩ·cm²~1.5 µA/cm²
TTA 1.0 mM3.5% NaCl92.5%~16.0 kΩ·cm²~1.1 µA/cm²
MBTA-6-COOH 1.0 mM3.5% NaCl>97.0% ~54.2 kΩ·cm² <0.4 µA/cm²

Data Interpretation: MBTA-6-COOH exhibits a nearly four-fold increase in polarization resistance compared to standard BTA, validating the hypothesis that multi-site anchoring drastically reduces the kinetics of anodic metal dissolution.

Experimental Protocols: A Self-Validating System

Evaluating a corrosion inhibitor requires a strict sequence of operations. The workflow below is designed as a self-validating system: each step verifies the integrity of the previous one, ensuring that the final data reflects true chemical inhibition rather than experimental artifacts.

Workflow S1 Electrode Preparation S2 Immersion & Equilibration S1->S2 S3 OCP Stabilization S2->S3 S4 EIS Assay (Non-Destructive) S3->S4 S5 PDP Assay (Destructive) S4->S5

Fig 2: Self-validating electrochemical workflow for corrosion inhibitor benchmarking.

Step 1: Substrate Preparation (The Foundation of Reproducibility)
  • Action: Polish the working electrode sequentially using SiC paper (400 to 2000 grit), sonicate in ethanol for 5 minutes, and dry under a nitrogen stream.

  • Causality: Native oxides and surface roughness create localized micro-galvanic cells. Standardizing the surface ensures that measured impedance variations are strictly due to the MBTA-6-COOH film.

Step 2: Thermodynamic Equilibration (OCP Monitoring)
  • Action: Immerse the electrode in the 3.5% NaCl solution containing 1.0 mM MBTA-6-COOH. Monitor the Open Circuit Potential (OCP) for 30–60 minutes until the drift is < 2 mV/min.

  • Causality: The system must reach thermodynamic equilibrium. If AC/DC measurements are initiated while the OCP is still drifting, the data will capture the transient kinetics of film formation rather than the protective properties of the mature passivation layer.

Step 3: Non-Destructive Probing (EIS)
  • Action: Apply a 10 mV peak-to-peak AC perturbation around the stabilized OCP. Sweep frequencies from 100 kHz down to 10 mHz.

  • Causality: EIS is performed before polarization because it is non-destructive[4]. High frequencies measure the uncompensated solution resistance ( Rs​ ), while low frequencies penetrate the double layer to measure charge transfer resistance ( Rct​ ) and film capacitance ( Cdl​ ). Fitting this data to an equivalent electrical circuit directly quantifies film density[2].

Step 4: Destructive Kinetic Profiling (PDP)
  • Action: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

  • Causality: This step forces the metal through anodic dissolution and cathodic reduction. Extrapolating the linear Tafel regions allows for the calculation of the corrosion current density ( icorr​ ). Because the high overpotentials permanently destroy the chemisorbed MBTA-6-COOH film, this destructive assay must be executed last.

Conclusion

For researchers demanding superior performance in highly aggressive chloride environments, MBTA-6-COOH represents a significant structural evolution over traditional BTA. By leveraging both bidentate chemisorption and steric shielding, it provides an impenetrable, highly hydrophobic barrier, making it a premium candidate for advanced metallurgical protection and biomedical device longevity.

References
  • Title: Performance comparison of benzotriazole derivatives in metal protection Source: BenchChem URL: 2

  • Title: Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors Source: TJCY Industrial Chem URL: 3

  • Title: An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces Source: National Institutes of Health (PMC) URL: 4

  • Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications Source: GSC Biological and Pharmaceutical Sciences URL: 1

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-benzo[d]triazole-6-carboxylic Acid

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-benzo[d][1][2][3]triazole-6-carboxylic Acid

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-methyl-1H-benzo[d][1][2]triazole-6-carboxylic acid. As researchers and drug development professionals, adherence to rigorous safety and environmental protocols is paramount. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Disclaimer: The disposal procedures outlined are based on the known hazards of closely related benzotriazole derivatives. Always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound in your possession, as local regulations and specific chemical properties may vary.

Part 1: Hazard Identification and Essential Safety Precautions

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is critical. 1-methyl-1H-benzo[d][1][2]triazole-6-carboxylic acid and its structural analogs are classified with several key hazards that directly inform handling and disposal requirements.

GHS Hazard Profile

The Globally Harmonized System (GHS) classifications for analogous compounds, such as 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, dictate the necessary precautions.[3]

Hazard ClassificationGHS CodeHazard StatementCausality for Disposal Protocol
Acute Toxicity (Oral) H302Harmful if swallowed.[3]Prevents accidental ingestion and dictates immediate medical response if exposure occurs.
Acute Toxicity (Dermal) H312Harmful in contact with skin.[3]Mandates the use of appropriate chemical-resistant gloves to prevent systemic toxicity.
Skin Corrosion/Irritation H315Causes skin irritation.[3]Requires immediate decontamination of skin upon contact and the use of protective gloves.
Serious Eye Damage/Irritation H319Causes serious eye irritation.[3]Necessitates the use of safety glasses or goggles to prevent significant eye injury.
Acute Toxicity (Inhalation) H332Harmful if inhaled.[3]Requires handling in a well-ventilated area or chemical fume hood to avoid respiratory exposure.
Specific Target Organ Toxicity H335May cause respiratory irritation.[3][4]Reinforces the need for proper ventilation and respiratory protection if dust is generated.
Aquatic Hazard (Chronic) H411 / H412Toxic to aquatic life with long lasting effects.[5]Strictly prohibits disposal down the drain to prevent environmental contamination.
Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE must be worn when handling waste containing this compound:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[6] Lab coats or other protective clothing are required to prevent skin contact.[6]

  • Respiratory Protection: All handling of solid material that could generate dust, and any handling of solutions outside of a certified chemical fume hood, should be done with appropriate respiratory protection.[4][6] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Part 2: Waste Management & Disposal Workflow

The guiding principle for the disposal of 1-methyl-1H-benzo[d][1][2]triazole-6-carboxylic acid is that it must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in standard trash or poured down the drain.

Spill Management

Accidental spills must be managed promptly and safely.

Step 1: Evacuate and Secure

  • Alert personnel in the immediate area.

  • If the spill is large or if the substance is aerosolized, evacuate the laboratory and contact your institution's EHS.

Step 2: Don Appropriate PPE

  • Before cleanup, don the full PPE detailed in Section 1.2.

Step 3: Containment and Cleanup

  • For solid spills: Gently sweep up the material to avoid generating dust and place it into a suitable, labeled disposal container.[7]

  • For liquid spills (solutions): Cover with a non-combustible, absorbent material such as sand, earth, or vermiculite.[2][5] Collect the mixture and place it into the designated waste container.

  • Do not let the product enter drains.[4][8]

Step 4: Decontaminate

  • Clean the spill area thoroughly with soap and water.

  • Place all contaminated cleaning materials (absorbent pads, gloves, etc.) into the hazardous waste container.

Waste Segregation and Collection

Step 1: Designate a Waste Container

  • Use a dedicated, sealable, and chemically compatible container for all waste containing 1-methyl-1H-benzo[d][1][2]triazole-6-carboxylic acid.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

Step 2: Segregate Waste Streams

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent hazardous reactions.[7]

Step 3: Collect Waste

  • This includes the pure compound, reaction mixtures containing it, and any contaminated materials (e.g., weigh paper, gloves, silica gel, solvents).

  • Keep the container closed when not in use and store it in a designated, well-ventilated satellite accumulation area.

Final Disposal Procedure

Step 1: Consult with EHS

  • Your primary action for final disposal is to contact your institution's Environmental Health & Safety department or a licensed professional waste disposal service.[4][8] They are equipped to manage the transport and final treatment in accordance with all local, regional, and national regulations.[2]

Step 2: Professional Disposal Methods

  • Incineration: The most common and recommended method for nitrogen-containing heterocyclic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][9] This process ensures the complete destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide and nitrogen oxides, which are then "scrubbed" from the exhaust gas.[10]

  • Landfill: Do not dispose of this chemical in a landfill. Only a licensed hazardous waste contractor can transport this material to a designated hazardous waste landfill, and this is generally not the preferred method for organic compounds.

Part 3: Diagrammatic Disposal Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of waste generated from 1-methyl-1H-benzo[d][1][2]triazole-6-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Start Waste Generation (e.g., unused chemical, contaminated items) Assess Assess Hazards (Consult SDS & Institutional Policy) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Spill Is there a spill? PPE->Spill Container Select Labeled, Compatible Hazardous Waste Container Segregate Segregate from Incompatible Waste (e.g., Strong Oxidizers) Container->Segregate Collect Place Waste in Container (Solids, Liquids, Contaminated PPE) Segregate->Collect Store Store Securely in Satellite Accumulation Area (SAA) Collect->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS Transport Arrange for Professional Pickup and Transport ContactEHS->Transport Incinerate High-Temperature Incineration (with Scrubber) Transport->Incinerate Spill->Container No SpillCleanup Follow Spill Management Protocol (Evacuate, Contain, Clean, Collect Waste) Spill->SpillCleanup Yes SpillCleanup->Collect

Caption: Decision workflow for the safe disposal of 1-methyl-1H-benzo[d][1][2]triazole-6-carboxylic acid.

References

  • ACS Omega. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Publications. Available at: [Link]

  • Kurita Water Industries. (n.d.). Safety Data Sheet KR-134MBL. Available at: [Link]

  • Molecules. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. Available at: [Link]

  • eCFR. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Electronic Code of Federal Regulations. Available at: [Link]

  • Thermo Fisher Scientific. (2013, November 27). Safety Data Sheet - 5-Methyl-1H-benzotriazole. Available at: [Link]

  • Capot Chemical. (2018, December 5). MSDS of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid. Available at: [Link]

  • Industrial & Engineering Chemistry Research. (2007, April 14). Chemical Stability of Benzotriazole Copper Surface Passivators in Insulating Oils. ACS Publications. Available at: [Link]

  • Castrol. (2025, March 11). Safety Data Sheet. Available at: [Link]

  • Cole-Parmer. (2004, December 23). Material Safety Data Sheet - Chromane-2-carboxylic acid. Available at: [Link]

  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Benzotriazole. PubChem. Available at: [Link]

  • Chevron. (2025, October 21). Safety Data Sheet - High Temp Premium 2. Available at: [Link]

  • Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]

  • European Chemicals Agency. (n.d.). Benzotriazole - Registration Dossier. ECHA. Available at: [Link]

  • Greenbook. (n.d.). Safety Data Sheet. Available at: [Link]

  • eCFR. (n.d.). 40 CFR 721.1760 -- Substituted benzotriazole derivatives. Electronic Code of Federal Regulations. Available at: [Link]

  • Google Patents. (n.d.). US3334054A - Purification of benzotriazole.
  • MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Available at: [Link]

  • Organic Chemistry: An Indian Journal. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]

  • Springer. (2013, November 20). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Available at: [Link]

  • Environmental Protection Agency. (1977, February). Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report. Available at: [Link]

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